Agaric Acid

Catalog No.
S517509
CAS No.
666-99-9
M.F
C22H40O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agaric Acid

CAS Number

666-99-9

Product Name

Agaric Acid

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

agaric acid, agaricic acid, alpha-cetyl citric acid, hexadecylcitric acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Agaric acid is 416.2774 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

agaric acid fungal source Polyporus officinalis

Author: Smolecule Technical Support Team. Date: February 2026

Fungal Source and Identification

The primary fungal source of agaric acid is the polypore mushroom Polyporus officinalis (also referred to as Fomitopsis officinalis and Laricifomes officinalis in modern taxonomy) [1] [2] [3]. Historically, it has been known as White Agaric or Larch Agaric [1] [2].

  • Taxonomy and Nomenclature: The fungus belongs to the family Fomitopsidaceae. Advances in molecular phylogenetics have led to reclassification, with Laricifomes officinalis now proposed as the accepted name, though Fomitopsis officinalis remains widely used in pharmacological literature [3].
  • Habitat and Morphology: This fungus is a wood-decay species that causes brown rot, primarily growing on conifers, especially larch (Larix spp.) in Eurasia [3]. Its basidiomata (fruiting bodies) are perennial, can grow to a considerable size, and are characterized by a chalky consistency and a bitter taste [1] [2] [3].

Chemical Profile of this compound

This compound, also known as agaricinic acid or laricic acid, is a tribasic acid with the chemical name 2-hydroxy-1,2,3-nonadecanetricarboxylic acid (CAS No.: 666-99-9, Molecular Formula: C22H40O7) [1] [4]. At physiological pH, it carries three negative charges located on its citrate residue [5].

Beyond this compound, Fomitopsis officinalis produces a diverse array of other bioactive secondary metabolites, including lanostane-type triterpenoids (e.g., eburicoic acid, sulfurenic acid) and unique chlorinated coumarins [3].

Mechanisms of Action and Key Experiments

This compound exhibits multiple biological activities through distinct mechanisms. The table below summarizes its primary mechanisms and the experimental evidence supporting them.

Mechanism of Action Experimental Model Key Findings Reference
Induces Mitochondrial Permeability Transition (MPT) via interaction with Adenine Nucleotide Translocase (ANT) Rat kidney cortex mitochondria Induces Ca²⁺ efflux, transmembrane potential collapse, and swelling at 15-20 μM; inhibited by ADP and BSA. [5]
Inhibits Bacterial Biofilm Formation Salmonella typhimurium 100 μM inhibits biofilm formation, suppresses flagellar gene transcription, and reduces bacterial motility. [4]
Inhibits Fatty Acid Synthesis Female Sprague-Dawley rats Dietary inclusion (1-4% w/w) for 3 weeks significantly decreased fatty acid synthesis in liver and adipose tissue. [4]
Demonstrates Antimicrobial Activity Various bacteria including Staphylococcus aureus and Mycobacterium species Crude extracts and isolated chlorinated coumarins show broad-spectrum antibacterial activity. [3]
Detailed Experimental Protocol: Inducing MPT

The following workflow visualizes a key experiment used to study this compound's effect on mitochondria:

G Start Isolate Mitochondria Prep Incubation Medium: - Sucrose - Tris-HCl buffer - Arsenazo III (Ca²⁺ indicator) - Succinate (energy source) Start->Prep Measure Measure Ca²⁺ Flux (Spectrophotometer, 675-685 nm) Prep->Measure AddAA Add this compound (2.5-20 μM) Measure->AddAA Result Record: - Ca²⁺ Release Rate - Swelling (540 nm OD) - Membrane Potential (Safranine fluorescence) AddAA->Result

Additional Methodological Details:

  • Mitochondrial Swelling was measured by the decrease in optical density at 540 nm [5].
  • Membrane Potential (ΔΨ) was assessed using the fluorescent probe safranine, with a decrease in fluorescence indicating depolarization [5].
  • Inhibition Assays: To confirm ANT involvement, the experiment included adding adenosine diphosphate (ADP), a known pore-closing ligand, or bovine serum albumin (BSA), which can bind hydrophobic molecules like AA, to reverse the induced effects [5].

Traditional Uses and Research Prospects

Fomitopsis officinalis has an extensive history in traditional medicine. Dioscorides first documented its use as "Agarikon" in the 1st century AD [3]. Its traditional applications include:

  • Treatment of Pulmonary Diseases: Used for millennia to treat consumption (tuberculosis), coughing illnesses, and asthma [3] [6].
  • Control of Sweating: this compound is a powerful anhidrotic agent used to treat the colliquative sweats of wasting conditions like tuberculosis [1] [6].
  • Other Uses: It has been used as a purgative, emetic, and topically in poultices as an anti-inflammatory and to treat muscle pain [1] [6].

Current research is exploring its antiviral potential against pathogens like Orthropoxvirus (e.g., smallpox) and antibacterial properties against Mycobacterium tuberculosis and Staphylococcus aureus [3] [6]. The unique chlorinated coumarins and lanostane triterpenoids are of particular interest for drug discovery [3].

Important Safety and Research Considerations

  • Toxicity Profile: Historically, large doses of this compound (5-15 grams of the crude fungus) are known to cause vomiting, purging, and depression of the nervous, respiratory, and circulatory systems [5] [2].
  • Challenges in Research: A major hurdle in standardizing research on F. officinalis and other medicinal polypores is the variability in extraction methods, insufficient chemical characterization of starting material, and the use of complex multi-component extracts, which hamper the reproducibility and comparability of studies [7] [3].

References

agaric acid mitochondrial permeability transition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Molecular Mechanism

Based on the experimental data, the mechanism of agaric acid action can be summarized as follows:

  • Binding to ANT: The citrate moiety of this compound, bearing negative charges, interacts with the nucleotide-binding site on the cytosolic side of the adenine nucleotide translocase (ANT), a protein in the inner mitochondrial membrane [1] [2]. This interaction is competitive with ADP [1] [2].
  • Stabilization in the Membrane: The hydrophobic alkyl chain of this compound inserts into the lipid milieu of the inner membrane, stabilizing its interaction with ANT. This makes the process highly dependent on membrane fluidity [1] [2].
  • Pore Opening: Binding of this compound locks the ANT in a conformation that favors the conversion from a specific transporter to a non-specific channel, thereby inducing the opening of the mitochondrial permeability transition pore (mPTP) [1] [2].
  • Consequence of Pore Opening: The open pore allows the free diffusion of small molecules and ions [3]. This leads to:
    • Collapse of the proton gradient and membrane potential, uncoupling oxidative phosphorylation [3].
    • Osmotic swelling of the matrix, potentially rupturing the outer membrane [3].
    • Efflux of calcium and glutathione [4].
    • Increased production of reactive oxygen species (ROS) and oxidative damage to lipids and proteins, further promoting mPTP opening [4].
    • Release of cytochrome c, initiating apoptosis [4] [3].

The following diagram illustrates this sequence of events and its consequences.

G AA This compound (AA) ANT Adenine Nucleotide Translocase (ANT) AA->ANT 1. Binds to ANT Pore mPTP Opening ANT->Pore 2. Conformational Change Events Downstream Events Pore->Events CaEfflux • Ca²⁺ Efflux DCPollapse • ΔΨ Collapse Swelling • Swelling ROS • ↑ ROS Production CytC • Cytochrome c Release

Key Experimental Protocols

To study the mechanism of this compound, several standard mitochondrial assays are employed. The following table outlines the core methodologies cited in the research.

Assay Key Details Measured Parameters
Calcium Retention Capacity (CRC) Mitochondria incubated in basic medium (e.g., 125 mM KCl, 10 mM succinate) with Ca²⁺ pulses. This compound added to induce pore opening [4]. Ca²⁺ movements via spectrophotometer using metallochromic indicator Arsenazo III (675-685 nm) [4] [2].
Transmembrane Potential (ΔΨ) Mitochondria incubated with succinate as substrate. Potential-sensitive dyes used [1] [4]. Change in fluorescence of Safranine O [2] or other potential-sensitive dyes.
Mitochondrial Swelling Mitochondria incubated in isotonic medium. Pore opening allows solute influx [1] [4]. Decrease in absorbance/turbidity at 540 nm [4] [2].
ANT Labeling Mitochondria pre-incubated with AA, then treated with fluorescent thiol reagent eosin-5-maleimide (EMA) [1] [4]. Fluorescence detection after SDS-PAGE; reduced labeling indicates AA blocks access to Cys residue on ANT [1] [4].
Oxidative Stress Markers H₂O₂: Acetyl-3,2-dihydrophenoxazine + horseradish peroxidase → resorufin fluorescence (530-590 nm) [4]. Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay [4]. H₂O₂ content and malondialdehyde (MDA) levels as indicators of oxidative damage [4].

Context and Current Scientific Debate

It is important to note that while the evidence strongly supports ANT as a key target for this compound, the exact molecular identity of the mPTP is a subject of ongoing debate in the field [5]. The current consensus, as of a 2023 review, is that the mitochondrial F-ATP synthase is also a strong candidate for the pore-forming unit, with ANT playing a critical regulatory role [5]. This compound remains a valuable pharmacological tool for studying the classic, ANT-dependent pathway of permeability transition.

References

Biological Target: Adenine Nucleotide Translocase (ANT)

Author: Smolecule Technical Support Team. Date: February 2026

ANT is a crucial protein in the inner mitochondrial membrane that exchanges mitochondrial ATP for cytosolic ADP, making it essential for cellular energy distribution [1]. Humans have four ANT isoforms with distinct expression patterns and functions [2] [3] [1].

Isoform Primary Expression Key Function and Notes
ANT1 (SLC25A4) Heart, skeletal muscle [2] [1] Exports ATP from mitochondria; pro-apoptotic [2].
ANT2 (SLC25A5) Proliferative, undifferentiated cells (e.g., fibroblasts) [2] Highly expressed in cancers; imports glycolytic ATP to maintain mitochondrial potential and support cell survival; not pro-apoptotic [2].
ANT3 (SLC25A6) Ubiquitous (e.g., liver) [2] [1] Exports ATP from mitochondria; constitutively expressed [2].
ANT4 (SLC25A31) Testis (meiotic germ cells) [3] Essential for spermatogenesis; target for male contraceptive development [3].

Agaric Acid as an ANT Antagonist

This compound, derived from fungi such as Laricifomes officinalis and Polyporus officinalis, interacts with ANT to induce Mitochondrial Permeability Transition (MPT), a process linked to cell death [4] [5] [6]. The sequence of events is as follows:

G AgaricAcid This compound Application ANTBinding Binds to Adenine Nucleotide Translocase (ANT) AgaricAcid->ANTBinding PoreOpening Induces Mitochondrial Permeability Transition Pore (MPT) ANTBinding->PoreOpening CaRelease Efflux of accumulated Ca²⁺ PoreOpening->CaRelease Collapse Collapse of Mitochondrial Membrane Potential (ΔΨm) PoreOpening->Collapse Swelling Mitochondrial Swelling PoreOpening->Swelling

This compound also inhibits citrate transport in liver mitochondria, a key step in the fatty acid synthesis pathway, thus regulating lipid metabolism [4] [6].

Quantitative Data on this compound's Effects

The table below summarizes key experimental findings from the search results:

Experimental Model/System Observed Effect(s) of this compound Reported Concentrations/Doses
Isolated Rat Renal Cortical Mitochondria [6] Accelerated Ca²⁺ release; collapse of transmembrane potential; mitochondrial swelling. 2.5 - 20 μM
In Vivo (Female Sprague-Dawley Rats) [6] Inhibition of lipogenesis in liver and adipose tissue; affected weight gain and food intake. 1% and 4% of diet (for 3 weeks)
Salmonella Typhimurium Biofilms [7] Inhibition of biofilm formation; abrogation of swimming motility; downregulation of flagellar genes. 100 μM (incubated for 24-48 h)

Experimental Protocols for ANT Inhibition

While the search results don't provide step-by-step lab manuals, they describe key methodologies for studying ANT inhibition.

1. ADP/ATP Exchange Assay Using Yeast Mitochondria This is a primary functional assay for directly measuring ANT activity [3].

  • Principle: Measures the rate of radioactive ADP uptake into isolated mitochondria in exchange for endogenous ATP, or vice versa.
  • Key Steps:
    • Mitochondria Isolation: Mitochondria are isolated from yeast strains where endogenous ANT genes have been replaced with a specific human ANT isoform (e.g., human ANT4) [3].
    • Inhibitor Incubation: Isolated mitochondria are pre-incubated with the inhibitor (e.g., this compound dissolved in DMSO) or a vehicle control [3].
    • Transport Reaction: The reaction is initiated by adding radiolabeled ADP or ATP. The reaction is stopped after a short, defined period.
    • Analysis: Mitochondria are separated, and the amount of accumulated radiolabeled nucleotide is measured to calculate the exchange rate. IC₅₀ values can be determined from dose-response curves [3].

G YeastModel Engineer Yeast Model (Knock-out endogenous ANT; Express human ANT isoform) IsolateMito Isolate Mitochondria from engineered yeast YeastModel->IsolateMito IncubateWithInhibitor Pre-incubate Mitochondria with this compound (in DMSO) IsolateMito->IncubateWithInhibitor InitiateReaction Initiate Transport (Add ³H-ADP or ¹⁴C-ATP) IncubateWithInhibitor->InitiateReaction StopReaction Stop Reaction & Separate Mitochondria InitiateReaction->StopReaction ScintillationCounting Quantify Incorporated Radiolabel (Scintillation Counting) StopReaction->ScintillationCounting CalculateIC50 Calculate Inhibition (% of control) and Determine IC₅₀ ScintillationCounting->CalculateIC50

2. Assessment of Mitochondrial Permeability Transition This assay evaluates the downstream consequences of ANT inhibition [6] [8].

  • Calcium Flux: Mitochondria are loaded with Ca²⁺, and this compound is added. The efflux of Ca²⁺ into the external medium is monitored using a Ca²⁺-sensitive dye or electrode [6].
  • Membrane Potential (ΔΨm): The collapse of the electrochemical gradient is measured using fluorescent dyes like JC-1 or Rhodamine 123, which accumulate in mitochondria in a potential-dependent manner [6] [8].
  • Mitochondrial Swelling: The induction of MPT causes mitochondrial swelling, which can be observed as a decrease in light absorbance (optical density) of the mitochondrial suspension [6] [8].

Research and Therapeutic Applications

The unique properties of ANT and its inhibition by compounds like this compound open several research and therapeutic avenues:

  • Cancer Metabolism: Targeting ANT2 is a promising strategy. Inhibiting ANT2 in glycolytic cancer cells could disrupt their ability to maintain mitochondrial membrane potential, potentially triggering cell death [2].
  • Male Contraception: ANT4 is essential for spermatogenesis and is a validated target for non-hormonal male contraceptives. Research focuses on developing small-molecule inhibitors specific to the unique structure of ANT4 to avoid side effects from inhibiting other isoforms [3].
  • Anti-biofilm Agent: this compound inhibits biofilm formation in pathogens like Salmonella Typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus by interfering with flagellar motility, presenting potential as an anti-virulence compound [7].
  • Metabolic Regulation: Through its inhibition of citrate transport and effects on lipid metabolism, this compound serves as a tool for studying fatty acid and sterol synthesis [4] [6].

Important Considerations for Researchers

  • Isoform Selectivity: A major challenge is developing inhibitors specific to one ANT isoform (e.g., ANT2 or ANT4) to minimize off-target effects on essential energy metabolism in healthy tissues [2] [3].
  • Cellular Context Matters: The effect of ANT inhibition can vary. In cancer cells reliant on glycolysis, ANT2 inhibition may be detrimental, whereas in healthy oxidative cells, it could be harmful [2].
  • Tool Compound: this compound is a useful tool for basic research to probe ANT function and induce MPT. Its natural origin and broad effects, however, may limit its direct therapeutic use, highlighting the need for more optimized synthetic derivatives [4] [6].

References

Core Signaling Pathways in Hepatic Lipid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the central cellular signaling pathways involved in regulating lipid metabolism in the liver, which are primary targets for therapeutic intervention [1].

Signaling Pathway Cellular Regulation & Metabolic Effects
AKT (PKB) Key regulator of intracellular signals mediating cell survival. The PI3K/AKT/mTOR pathway results in macromolecule biosynthesis, regulates lipogenesis, and controls the expression of lipogenic genes. Caloric abundance activates mTOR, leading to increased lipid droplets [1].
AMPK An energy sensor activated when cellular ATP is depleted (e.g., high energy demand or caloric restriction). Its activation suppresses key lipogenic factors (e.g., SREBP-1), reducing triglyceride and cholesterol synthesis. It also increases fatty acid oxidation and insulin sensitivity [1].
SREBP (Sterol Regulatory Element-Binding Proteins) Master transcription factors that control the expression of lipogenic genes and cholesterol metabolism. Continued activation, often driven by mTORC1 in states of caloric abundance, is associated with ER stress, inflammation, and steatosis (fatty liver) [1].
PPAR (Peroxisome Proliferator-Activated Receptors) Crucial regulators of lipid and glucose homeostasis. PPAR-α activation increases fatty acid β-oxidation and reduces liver lipid accumulation. PPAR-γ influences insulin sensitivity, lipogenesis, and fat storage [1].
JNK Related to insulin resistance. Its activation, often by inflammatory signals like TNF-α, can lead to decreased mitochondrial activity and increased fat accumulation, contributing to conditions like non-alcoholic steatohepatitis (NASH) [1].

Experimental & Analytical Methodologies

For a comprehensive evaluation of a compound's effect on lipid metabolism, the following methodologies, as evidenced in recent studies, are critical.

Lipidomics Analysis

Lipidomics is a powerful approach for the systematic identification and quantification of lipid molecules. It is essential for diagnosing lipid-related diseases and identifying specific lipid biomarkers and metabolic pathways affected by an intervention [2].

  • Typical Workflow: A common protocol involves extracting lipids from tissues (e.g., liver) using solvents like methyl-tert-butyl ether (MTBE) and methanol. The extracted lipids are then analyzed using techniques such as Ultra-High Performance Liquid Chromatography coupled with a Q-TOF Tandem Mass Spectrometer (UHPLC-Q-TOF-MS/MS). This technology can identify and quantify thousands of lipid molecules across multiple subclasses, such as glycerophospholipids (GP), glycerolipids (GL), sphingolipids (SP), and fatty acyls (FA) [3] [2].
  • Data Visualization: Effective interpretation of lipidomics data relies on multivariate statistical analysis and graphical representations, such as:
    • PCA (Principal Component Analysis) Plots: To visualize overall clustering and separation between sample groups based on their global lipid profiles [4].
    • Volcano Plots: To identify lipids that are significantly differentially abundant by plotting statistical significance (p-value) against the magnitude of change (fold-change) [4].

The following diagram illustrates a typical lipidomics workflow from sample preparation to data analysis.

G start Tissue Sample (e.g., Liver) sp Sample Preparation: Homogenization & Lipid Extraction (e.g., MTBE/Methanol) start->sp ms LC-MS/MS Analysis (UHPLC-Q-TOF-MS/MS) sp->ms dp Data Preprocessing: Peak Alignment, Normalization ms->dp stat Multivariate Statistical Analysis (PCA, PLS-DA) dp->stat vis Data Visualization & Biomarker Identification (Volcano Plots, Heatmaps) stat->vis interp Pathway & Biological Interpretation vis->interp

Integrated Multi-Omics Approaches

To move beyond correlation and understand the mechanistic basis of lipid changes, integrating lipidomics with other data layers is highly effective.

  • Lipidomics & Transcriptomics: Correlating lipid abundance data with gene expression data (RNA-Seq) can map lipid changes to the regulation of specific metabolic pathways. For example, a study on foxtail millet identified how differentially expressed genes (DEGs) for enzymes like FATA/B, DGAT, and ACCASE were directly linked to the measured levels of triacylglycerols (TGs) and other lipids [3]. This helps pinpoint the key enzymatic steps targeted by an intervention.

A Practical Path Forward

Given the absence of specific data on agaric acid, I suggest the following steps to advance your research:

  • Refine Your Search Strategy: You may find more targeted information by searching for the specific compound using its standard chemical name (e.g., Agaricic acid or Laricic acid) in specialized databases like PubMed, SciFinder, or Google Scholar.
  • Leverage Foundational Knowledge: Use the pathways and methods detailed above as a checklist for designing your own experimental studies on this compound. Assessing its impact on the AMPK/SREBP/PPAR-α axis would be a scientifically sound starting point.
  • Explore Analogous Compounds: Review the mechanisms of other natural products that regulate lipid metabolism through the gut-liver axis [5] or that target de novo lipogenesis [6]. This can provide valuable hypotheses for how this compound might function.

References

Agaric Acid: Comprehensive Technical Review of Historical Medical Uses and Modern Research Perspectives

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Agaric acid, a triterpenoid compound primarily sourced from the Laricifomes officinalis fungus, possesses a rich historical profile in traditional medicine alongside emerging scientific relevance in contemporary drug discovery. This comprehensive technical review synthesizes documented traditional applications with current mechanistic and pharmacological research. Historical records indicate predominant use of this compound and its source fungi for treating excessive sweating (hyperhidrosis), febrile conditions, and as a topical hemostatic agent. Modern investigations have revealed its potent mitochondrial targeting capabilities, specifically through induction of mitochondrial permeability transition pore (mPTP) opening, and dose-dependent cytotoxic activity against human hepatoma HepG2 cells. Despite promising mechanistic data, the current evidence base remains limited by insufficient clinical studies, undefined therapeutic windows, and incomplete safety profiling. This review identifies critical research gaps and proposes standardized experimental frameworks to advance this compound's therapeutic translation, presenting a strategic roadmap for researchers and drug development professionals in natural product development.

Chemical Background and Historical Context

Chemical Identity and Natural Sources
  • Structural Characteristics: this compound (also known as agaricin, laricic acid, or agaricinic acid) is a triterpenoid compound with a complex multi-ring structure. While specific structural details were not fully elaborated in the search results, its classification indicates characteristic triterpenoid properties including limited water solubility and acidic functional groups that contribute to its biological activities.

  • Primary Natural Source: The compound is predominantly isolated from the Laricifomes officinalis fungus (formerly known as Fomitopsis officinalis or Agaricus albus), a bracket fungus that primarily grows on larch trees. Historically, the fungal fruiting body was dried, powdered, and processed for medicinal use. It is crucial to distinguish this from Amanita muscaria, which contains different primary bioactive compounds (muscimol and ibotenic acid) despite the similar common name "fly agaric" [1] [2].

Historical Medical Applications

Historical medical applications of this compound and its source fungus reflect centuries of ethnomycological practice, primarily documented in European medical traditions. As summarized in Table 1, its uses targeted specific physiological processes, particularly sweating and bleeding.

Table 1: Documented Historical Medical Uses of this compound and Source Fungus

Medical Application Traditional Formulation Geographic Prevalence Historical Period
Antihidrotic (Reduces sweating) Powdered fungus ingested orally Widespread European use 18th-20th centuries
Antipyretic (Reduces fever) Various preparations European medical practice Pre-antibiotic era
Hemostatic (Controls bleeding) Topical application of powder Traditional European Historical documentation
Anti-diarrheal Not specified Limited documentation Traditional use
Treatment of respiratory ailments Not specified Limited documentation Traditional use

The most well-documented historical application was as an antihidrotic agent for managing excessive sweating (hyperhidrosis). Medical practitioners administered powdered fungal material orally, with effects typically manifesting within several hours and persisting for extended durations. Historical posology recommended careful dose titration to balance therapeutic efficacy against potential gastrointestinal discomfort. The physiological mechanism underlying this sweat-reducing effect remains incompletely characterized in modern pharmacological terms, though it may relate to neuroexcitatory modulation or autonomic nervous system effects [2].

Modern Research on Biological Activities

Mitochondrial Targeting and Anticancer Potential

Contemporary research has elucidated specific molecular mechanisms underlying this compound's biological activity, particularly its interactions with mitochondrial components:

  • mPTP Induction Mechanism: this compound functions as a potent inducer of mitochondrial permeability transition pore (mPTP) opening through direct interaction with the adenine nucleotide translocase (ANT). This interaction occurs in a membrane fluidity-dependent manner, facilitating pore formation in the inner mitochondrial membrane. Subsequent mitochondrial swelling and loss of membrane potential trigger apoptotic cascades through cytochrome c release, establishing this compound's mechanism as a mitochondrial-targeted cytotoxic agent [3].

  • Dose-Dependent Cytotoxicity: Research employing nanoparticle formulations of this compound demonstrated concentration-dependent effects against human hepatoma HepG2 cells. Low concentrations (EC({50}) = 32.8 μg/mL) stimulated metabolic activity, while higher concentrations (IC({50}) = 602.1 μg/mL) significantly suppressed cell viability. This biphasic response profile suggests potential therapeutic applications at appropriate concentrations [3].

Table 2: Experimental Cytotoxicity Profile of this compound Nanoparticles in HepG2 Cells

Parameter Stimulatory Effect Inhibitory Effect
Concentration Range Low concentrations High concentrations
EC({50})/IC({50}) 32.8 μg/mL 602.1 μg/mL
Observed Effect Increased metabolic activity Suppressed viability
Therapeutic Implication Potential bioactivity at low doses Cytotoxic/antitumor potential
Additional Bioactivities
  • Anti-biofilm Properties: this compound demonstrates significant inhibition of Salmonella biofilm formation without affecting planktonic growth. Treatment results in downregulated transcription of flagellar motility genes and complete abrogation of swimming motility. Similar anti-biofilm effects were observed against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, positioning this compound as a promising anti-virulence compound with potential applications against antibiotic-resistant pathogens [4].

  • Enzyme Inhibition: Early studies identified this compound as an inhibitor of mitochondrial enzymes, including those involved in fatty acid synthesis, suggesting potential applications in metabolic disorder research. The compound demonstrated specific inhibition of de novo fatty acid synthesis in isolated hepatocytes from female rats, indicating possible lipid metabolism modulation capabilities [3].

Molecular Mechanisms and Signaling Pathways

The molecular mechanisms of this compound primarily involve mitochondrial targeting and cellular death pathways. The following diagram illustrates the established sequence of events leading to apoptosis:

G AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Induces opening of Swelling Mitochondrial Swelling mPTP->Swelling Causes CytoC Cytochrome c Release Swelling->CytoC Triggers Apoptosis Apoptosis Activation CytoC->Apoptosis Activates

Diagram: this compound induces apoptosis via mitochondrial permeability transition pore formation.

Additional Pathway Considerations

Beyond its established mitochondrial mechanism, this compound may influence multiple cellular processes:

  • Calcium Signaling: The mPTP opening induced by this compound potentially disrupts calcium homeostasis, creating pro-apoptotic conditions through calcium release from mitochondria [3].

  • Oxidative Stress Response: While not explicitly documented in the available literature, compounds with similar mitochondrial effects typically influence reactive oxygen species (ROS) production, suggesting a possible secondary mechanism contributing to this compound's cytotoxic profile.

  • Transcription Modulation: The observed downregulation of flagellar genes in Salmonella indicates potential gene regulatory effects, though the precise transcription factors involved require further characterization [4].

Experimental Protocols and Methodologies

Cytotoxicity Assessment Protocol

Research on this compound's antitumor properties employed systematic cytotoxicity testing using human hepatoma HepG2 cells:

  • Nanoparticle Preparation: this compound was formulated as stable nanoparticles with mean hydrodynamic size of 200 nm and zeta potential of -57 mV, optimizing cellular uptake and bioavailability. This formulation addressed the compound's inherent solubility limitations [3].

  • Cell Viability Assays: Metabolic activity and cell viability were quantified using standardized colorimetric assays (MTT/XTT). Experiments included dose-response curves spanning concentrations from 10 μg/mL to 1 mg/mL, with exposure durations typically ranging 24-72 hours. Each assay incorporated appropriate controls and replication (typically n≥6) to ensure statistical reliability [3].

  • Data Analysis: Dose-response relationships were analyzed to calculate half-maximal effective (EC(_{50})) and inhibitory (IC(_{50})) concentrations using four-parameter logistic regression. Statistical significance was determined via ANOVA with post-hoc testing (p<0.05 threshold) [3].

Anti-biofilm Activity Assessment

The anti-biofilm properties of this compound were characterized through bacterial culture models:

  • Biofilm Formation Assay: Salmonella Typhimurium cultures were grown in appropriate media with sub-inhibitory concentrations of this compound. Biofilm mass was quantified using crystal violet staining methods, comparing treated and untreated samples [4].

  • Motility Analysis: Swimming motility was assessed on low-agar plates containing this compound. Motility diameters were measured after incubation, demonstrating complete abrogation of movement in treated samples [4].

  • Gene Expression Profiling: A GFP-promoter fusion library of biofilm-related genes enabled identification of downregulated pathways. Transcriptional analysis confirmed suppression of flagellar biosynthesis genes [4].

Extraction and Purification Methods

While specific this compound extraction protocols were not detailed in the search results, advanced extraction methodologies for fungal compounds provide guidance:

  • Accelerated Solvent Extraction (ASE): For related fungal polysaccharides, optimal extraction employs high pressure (10 MPa) and elevated temperature (71°C) with water as solvent for 6.5 minutes in 3 cycles. This approach maximizes yield while minimizing degradation [5].

  • Nanoparticle Formulation: this compound nanoparticles can be prepared using anti-solvent precipitation methods with stabilization through appropriate surfactants or polymers to achieve consistent particle size distribution and stability [3].

Research Gaps and Future Directions

The current scientific understanding of this compound reveals several critical knowledge gaps requiring attention:

  • Limited Clinical Validation: Despite promising mechanistic data, no recent clinical trials have evaluated this compound's safety or efficacy in humans. Historical use anecdotes provide limited evidence for modern therapeutic applications [2] [3].

  • Incomplete Safety Profile: The therapeutic window remains poorly defined, with potential hepatotoxicity concerns at higher concentrations. Comprehensive toxicological studies in relevant animal models are necessary [3].

  • Formulation Challenges: The compound's poor aqueous solubility and potential instability necessitate advanced formulation strategies, such as the nanoparticle approach demonstrated in recent research [3].

  • Synergistic Potential: Possible combinatorial effects with established chemotherapeutic agents or antibiotics remain unexplored despite promising mechanistic profiles for both anticancer and anti-biofilm applications [4] [3].

Recommended Research Priorities
  • Lead Optimization: Develop structural analogs with improved therapeutic indices through medicinal chemistry approaches, potentially modifying specific functional groups to enhance selectivity.

  • Preclinical Development: Conduct IND-enabling studies including ADME profiling, toxicology in multiple species, and formulation optimization according to FDA guidelines.

  • Mechanistic Elucidation: Employ omics technologies (transcriptomics, proteomics) to comprehensively characterize pathway interactions and identify potential biomarker signatures of activity.

  • Combination Therapy Screening: Systematically evaluate this compound in combination with standard-care therapeutics across relevant cancer and infection models to identify potential synergistic partnerships.

Conclusion

References

agaric acid Ca2+ efflux mitochondrial swelling

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The diagram below illustrates how agaric acid triggers the key events leading to mitochondrial swelling.

G AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Binds to Pore mPTP Opening ANT->Pore Induces Ca Ca²⁺ Efflux Pore->Ca Psi Loss of Membrane Potential (ΔΨ) Pore->Psi Swell Mitochondrial Swelling Ca->Swell ROS Increased ROS Psi->ROS Amplifies Psi->Swell CytC Cytochrome c Detachment ROS->CytC CytC->ROS Further Increases

The mechanism involves several key steps:

  • Interaction with ANT: this compound directly interacts with the adenine nucleotide translocase (ANT), a regulatory component of the mPTP complex [1] [2].
  • Pore Opening: This interaction induces a conformational change in the ANT, promoting the opening of the mPTP [1].
  • Ion Flux and Swelling: The open pore allows the free efflux of calcium ions (Ca²⁺) from the matrix and dissipates the vital transmembrane electric gradient (ΔΨ). The influx of water due to the osmotic imbalance causes the mitochondria to swell [1] [3].
  • Oxidative Stress: The collapse of ΔΨ amplifies the production of reactive oxygen species (ROS), which can oxidize critical thiol groups on the ANT, further stabilizing the pore in an open state. This oxidative stress also promotes the detachment of cytochrome c from the inner mitochondrial membrane [1].

This process can be inhibited by the antioxidant tamoxifen and the classic mPTP inhibitor cyclosporine A (CsA) [1].

Key Experimental Findings and Data

The table below summarizes quantitative data from experiments using rat kidney cortex mitochondria.

Parameter Measured Effect of this compound (3 μM) Inhibition by Tamoxifen (20 μM) Inhibition by CsA Citation
Ca²⁺ Efflux Induced fast release from matrix Completely abolished Completely abolished [1]
Membrane Potential (ΔΨ) Fast, irreversible drop Prevented Not Shown [1]
Mitochondrial Swelling Fast and extensive swelling Inhibited Inhibited [1]
H₂O₂ Production Significantly increased Reduced to baseline Not Shown [1]
SOD Activity ~50% inhibition Partially restored Not Shown [1]
Lipid Peroxidation Increased (TBARS) Inhibited Not Shown [1]
Cytochrome c Detachment Promoted release from membrane Prevented Not Shown [1]

Key experimental conditions include:

  • Mitochondrial Source: Rat kidney cortex [1].
  • Basic Assay Medium: 125 mM KCl, 10 mM succinate, 3 mM phosphate, 10 mM HEPES, 5 μg rotenone, 2 μg oligomycin, pH 7.3 [1].
  • This compound Concentration: Typically 3 μM was used to induce effects, with a studied range of 2.5-20 μM [1] [2].

Essential Experimental Protocols

To study this compound's effects, researchers use several standard mitochondrial assays. The workflow for a typical experiment is as follows:

G Step1 Isolate Mitochondria Step2 Incubate in Assay Medium + Succinate + Rotenone Step1->Step2 Step3 Load with Calcium Step2->Step3 Step4 Add this compound (Inducer) ± Inhibitors Step3->Step4 Step5 Measure Downstream Events Step4->Step5

Here are the methodologies for key assays, as described in the research:

Calcium Retention Capacity (CRC) and Efflux
  • Purpose: Measures the ability of mitochondria to retain accumulated calcium and the kinetics of its release upon mPTP opening.
  • Method: Mitochondria are incubated in the basic assay medium with the addition of Arsenazo III (a metallochromic Ca²⁺ indicator). Ca²⁺ movements are followed spectrophotometrically at 675–685 nm. The addition of this compound induces a rapid release of accumulated Ca²⁺, which is recorded as a change in absorbance [1].
Mitochondrial Swelling
  • Purpose: A classic assay for mPTP opening, as pore opening leads to osmotic swelling.
  • Method: Mitochondrial swelling is monitored by a decrease in light scattering, measured as a drop in absorbance at 540 nm using a spectrophotometer. The onset and extent of swelling after this compound addition indicate the degree of mPTP opening [1].
Membrane Potential (ΔΨ) Measurement
  • Purpose: To assess the integrity of the proton gradient across the inner mitochondrial membrane.
  • Method: The safranine O dye is used. This dye distributes between the matrix and external medium based on ΔΨ, and its aggregation state causes a spectral shift. The fluorescence or absorbance of safranine is monitored, where a drop in signal indicates a collapse of ΔΨ [1].
Detection of ANT Interaction
  • Purpose: To probe the conformational state and thiol group accessibility of the ANT.
  • Method: Mitochondria are pre-incubated with this compound and/or inhibitors like tamoxifen. The thiol reagent eosin-5-maleimide (EMA), which labels critical cysteine residues (e.g., Cys159) on the ANT, is then added. The samples are run on SDS-PAGE under non-reducing conditions, and the fluorescence intensity of EMA-bound ANT is detected with a UV lamp. Reduced labeling indicates that this compound has modified or protected the thiol site [1].

Key Insights for Research Applications

For your work in drug development, consider these points:

  • Mechanistic Probe: this compound serves as a specific tool to study ANT-dependent mPTP opening, distinct from inducers that act primarily through oxidative stress [1].
  • Therapeutic Link: Understanding mPTP opening is crucial for diseases involving ischemia-reperfusion injury (like heart attack and stroke) and neurodegenerative disorders [4] [5]. Inhibiting this pore is a significant therapeutic strategy.
  • Experimental Design: Always include calcium in the assay medium, as it is a critical cofactor for this compound-induced mPTP opening [1]. Run controls with established inhibitors like Cyclosporine A (CsA, 1-2 μM) to confirm that the observed effects are specific to mPTP.

References

Comprehensive Application Notes and Protocols: Agaric Acid for Biofilm Inhibition in Salmonella

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bacterial biofilms represent a significant challenge in both healthcare and food safety sectors, contributing to persistent infections and contamination events. Salmonella enterica serovar Typhimurium, in particular, forms resilient biofilms that enhance its resistance to antimicrobial treatments and disinfectants. Agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid), a fatty acid naturally produced by certain fungi, has emerged as a promising anti-virulence compound that specifically inhibits biofilm formation without affecting planktonic bacterial growth. These application notes provide detailed protocols and experimental data supporting the use of this compound as a potent biofilm inhibitor against Salmonella and other clinically relevant pathogens, offering researchers a comprehensive resource for investigating anti-biofilm strategies. [1] [2]

Mechanism of Action

This compound exerts its anti-biofilm activity through targeted interference with bacterial motility rather than through bactericidal mechanisms. At the molecular level, this compound downregulates transcription of genes responsible for flagellar motility, particularly affecting the flagellar sigma factor fliA and the motor protein motA. This disruption abrogates swimming motility, which is essential for initial surface attachment during biofilm formation. Importantly, this compound does not inhibit planktonic growth at biofilm-inhibitory concentrations, positioning it as an anti-virulence agent that specifically targets biofilm-associated behaviors without exerting selective pressure for traditional antibiotic resistance. [1] [2]

Table 1: Mechanism of Action of this compound Against Salmonella Biofilm Formation

Target Component Gene/Protein Affected Effect Functional Consequence
Flagellar Sigma Factor fliA Downregulated transcription Reduced expression of class III flagellar genes
Flagellar Motor Protein motA Downregulated transcription Abrogated flagellar rotation
Anti-Sigma Factor flgM Downregulated transcription Disrupted flagellar assembly regulation
Master Motility Regulator flhDC Transiently increased Compensatory response without functional output
Swimming Motility N/A Completely inhibited Prevented initial surface attachment

Experimental Data and Efficacy

This compound demonstrates concentration-dependent inhibition of Salmonella biofilm formation, with significant effects observed at concentrations above 100 μM and nearly complete inhibition (99.9%) at 800 μM. This biofilm inhibition occurs without bactericidal effects, as the minimal inhibitory concentration (MIC) for planktonic cells is substantially higher (8 mM). The compound also exhibits broad-spectrum activity against other clinically relevant pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Critically, biofilms formed in the presence of sub-inhibitory concentrations of this compound show enhanced susceptibility to conventional disinfectants like hydrogen peroxide, suggesting potential combination therapy approaches. [1] [2]

Table 2: Experimental Efficacy Data of this compound Against Salmonella Biofilms

Parameter Result Experimental Conditions Significance
Biofilm Inhibition (Crystal Violet) 99.9% at 800 μM 24-48h, preventive treatment p<0.05 vs. control
Effective Concentration Range 100-800 μM Calgary biofilm device Concentration-dependent
Planktonic Growth MIC 8 mM LB broth, 24h No bactericidal effect at biofilm-inhibitory concentrations
Metabolic Activity Reduced ATP measurement Decreased biofilm viability
Hydrogen Peroxide Susceptibility Significantly increased 0.25% H₂O₂, 48h biofilm p<0.05 vs. control biofilm
Ciprofloxacin Susceptibility Increased (not significant) 1 μM, 48h biofilm Enhanced antibiotic efficacy

Detailed Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

Purpose: To quantify the inhibitory effect of this compound on Salmonella biofilm formation using crystal violet staining. [2] [3]

  • Procedure:

    • Prepare overnight culture of Salmonella Typhimurium in LB broth at 37°C with shaking (120 rpm).
    • Dilute the culture to OD₆₀₀ ≈ 0.5 (approximately 10⁸ CFU/mL) in fresh LB broth.
    • Add this compound to achieve final concentrations ranging from 100-800 μM in a 96-well microtiter plate. Include untreated controls.
    • Incubate statically for 24-48 hours at 37°C to allow biofilm formation.
    • Carefully remove planktonic cells and rinse wells twice with sterile distilled water.
    • Fix biofilms by air-drying for 40 minutes.
    • Stain with 0.1% crystal violet (200 μL/well) for 20 minutes.
    • Remove unbound dye and rinse twice with distilled water.
    • Solubilize bound crystal violet in 33% glacial acetic acid (200 μL/well) for 20 minutes.
    • Measure absorbance at 570 nm using a microplate reader.
  • Notes:

    • Specific biofilm formation (SBF) can be calculated by normalizing OD₅₇₀ values with bacterial growth (OD₆₃₀).
    • Include positive controls (known biofilm inhibitors) and negative controls (medium only) for comparison.
    • For food model applications, substitute LB broth with relevant food matrices such as milk or chicken juice. [3]
Swimming Motility Assay (Soft Agar)

Purpose: To assess the effect of this compound on flagellar-mediated motility using soft agar plates. [2]

  • Procedure:

    • Prepare swimming motility agar (1% tryptone, 0.5% NaCl, 0.3% agar) and autoclave.
    • Cool to approximately 50°C and add this compound to desired concentrations (100-800 μM).
    • Pour into Petri plates and allow to solidify.
    • Spot 2 μL of overnight bacterial culture (OD₆₀₀ ≈ 0.5) at the center of each plate.
    • Incubate upright for 8-16 hours at 37°C.
    • Measure halo diameter of bacterial migration from the inoculation point.
  • Notes:

    • Include untreated controls and motility-deficient mutants (e.g., ΔmotA) as controls.
    • The complete absence of halo formation indicates total motility inhibition, as observed with this compound treatment.
    • Motility inhibition should correlate with downregulation of flagellar genes in transcriptional analyses.
Biofilm Susceptibility Testing

Purpose: To evaluate the enhanced susceptibility of this compound-treated biofilms to antimicrobial agents. [2]

  • Procedure:

    • Establish biofilms in 96-well plates as described in Protocol 4.1, with and without sub-inhibitory concentrations of this compound (100-200 μM).
    • After 48 hours of incubation, carefully remove the growth medium.
    • Add fresh medium containing either:
      • 0.25% hydrogen peroxide (common disinfectant)
      • 1 μM ciprofloxacin (fluoroquinolone antibiotic)
    • Incubate for an additional 2-4 hours at 37°C.
    • Remove antimicrobial and rinse gently with sterile saline.
    • Quantify viable cells by either:
      • CFU enumeration: Scrape biofilm, vortex, serially dilute, and plate on LB agar.
      • Metabolic assays: Use resazurin or MTT to measure metabolic activity.
  • Notes:

    • This compound pretreatment typically results in significantly enhanced killing by hydrogen peroxide.
    • The inoculum effect (lower initial cell number) and reduced matrix protection both contribute to increased susceptibility.
Broad-Spectrum Biofilm Inhibition Screening

Purpose: To evaluate the efficacy of this compound against biofilms of other clinically relevant pathogens. [2]

  • Procedure:

    • Select test strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.
    • Follow Protocol 4.1 with appropriate modifications to growth media and incubation times for each species.
    • Include species-specific controls for optimal biofilm formation.
    • Compare inhibition patterns across species to determine spectrum of activity.
  • Notes:

    • E. coli strains may show greater sensitivity to this compound, with significant inhibition observed at concentrations as low as 12.5 μM.
    • Species-specific biofilm formation dynamics may require adjustment of incubation times.

Mechanism and Workflow Visualization

G AgaricAcid This compound (100-800 µM) FlagellarGenes Flagellar Gene Transcription AgaricAcid->FlagellarGenes Downregulates FliA fliA (Sigma Factor) FlagellarGenes->FliA MotA motA (Motor Protein) FlagellarGenes->MotA FlagellarRotation Flagellar Rotation FliA->FlagellarRotation MotA->FlagellarRotation SwimmingMotility Swimming Motility FlagellarRotation->SwimmingMotility InitialAttachment Initial Surface Attachment SwimmingMotility->InitialAttachment BiofilmFormation Biofilm Formation InitialAttachment->BiofilmFormation DisinfectantEffect Enhanced Disinfectant Efficacy BiofilmFormation->DisinfectantEffect Reduced

Figure 1: Mechanism of this compound-Mediated Biofilm Inhibition in Salmonella - This diagram illustrates the molecular pathway through which this compound inhibits biofilm formation by downregulating flagellar gene expression and impairing bacterial motility.

G Start Start Protocol CulturePrep Prepare Salmonella Culture (OD₆₀₀ = 0.5 in LB broth) Start->CulturePrep AgaricAddition Add this compound (100-800 µM in 96-well plate) CulturePrep->AgaricAddition BiofilmIncubation Incubate 24-48h (37°C, static) AgaricAddition->BiofilmIncubation RinseSteps Rinse & Remove Planktonic Cells BiofilmIncubation->RinseSteps MotilityAssay Parallel Motility Assay (Soft Agar, 8-16h) BiofilmIncubation->MotilityAssay SusceptibilityTest Antimicrobial Susceptibility (H₂O₂ or Ciprofloxacin) BiofilmIncubation->SusceptibilityTest CrystalViolet Crystal Violet Staining (0.1%, 20 minutes) RinseSteps->CrystalViolet AceticSolubilization Solubilize in 33% Acetic Acid CrystalViolet->AceticSolubilization Measurement Measure OD₅₇₀ (Biofilm Quantification) AceticSolubilization->Measurement End Analyze Data Measurement->End

Figure 2: Experimental Workflow for this compound Biofilm Inhibition Studies - This workflow outlines the key steps in evaluating the anti-biofilm efficacy of this compound, including primary biofilm assessment and complementary assays.

Discussion and Applications

The discovery that This compound specifically inhibits biofilm formation without bactericidal activity represents a promising approach in anti-virulence therapy. This strategy potentially reduces selective pressure for resistance development while effectively combating biofilm-associated contamination. The broad-spectrum activity of this compound against diverse bacterial pathogens suggests it may target conserved mechanisms of surface attachment and biofilm initiation, possibly through interference with c-di-GMP signaling or other central regulatory pathways controlling the transition from motility to sessility. [2] [4]

From an application perspective, this compound shows significant potential for preventive treatment in food industry settings where Salmonella biofilms pose persistent contamination risks. The observed synergy with conventional disinfectants like hydrogen peroxide suggests combination approaches could enhance eradication protocols while potentially reducing required disinfectant concentrations. Future research directions should include structure-activity relationship studies to identify potentially more potent analogs, formulation development for surface application, and efficacy testing in complex food matrix environments and animal infection models. [2] [3]

References

Comprehensive Application Notes and Protocols: Assessing Agaric Acid Effects on Mitochondrial Permeability Transition Pore

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-selective channel that forms in the inner mitochondrial membrane under conditions of elevated matrix calcium concentration and oxidative stress. This channel permits the free passage of molecules up to approximately 1.5 kDa, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately initiation of apoptotic and necrotic cell death pathways [1] [2]. The mPTP serves as a critical regulatory node in cellular fate decisions, with its prolonged opening being implicated in numerous pathological conditions including ischemia-reperfusion injury, neurodegenerative diseases, and various forms of cell death [3] [2].

While the exact molecular identity of the mPTP remains a subject of ongoing investigation, current evidence strongly implicates both the mitochondrial F-ATP synthase and the adenine nucleotide translocase (ANT) as core components, with cyclophilin D (CypD) serving as a critical regulatory protein that facilitates the transition to the pore-forming conformation [1] [4]. CypD is a matrix peptidyl-prolyl cis-trans isomerase that translocates to the inner membrane under stress conditions, where it interacts with both the OSCP subunit of F-ATP synthase and ANT to sensitize the mPTP to calcium-induced opening [2] [4]. The discovery that cyclosporin A (CsA) inhibits mPTP opening through its binding to CypD has been instrumental in establishing the role of mPTP in cell death pathways and provides a key pharmacological tool for validating mPTP involvement in experimental models [3] [2].

Table 1: Key Molecular Components of the Mitochondrial Permeability Transition Pore

Component Localization Function Modulators
F-ATP synthase Inner mitochondrial membrane ATP synthesis; putative pore-forming structure Oligomycin (inhibitor); CypD binding to OSCP sensitizes pore opening
Adenine nucleotide translocase (ANT) Inner mitochondrial membrane ADP/ATP exchange; contributes to pore formation Atractyloside (inducer); Bongkrekic acid (inhibitor)
Cyclophilin D (CypD) Mitochondrial matrix Regulatory protein that sensitizes mPTP to Ca²⁺ Cyclosporin A (inhibitor); genetic ablation desensitizes pore opening
Voltage-dependent anion channel (VDAC) Outer mitochondrial membrane May facilitate permeation across outer membrane Controversial role in core pore structure

The following diagram illustrates the key regulatory mechanisms and molecular components involved in mPTP opening:

mPTP_regulation Ca2 Ca²⁺ Overload PTP mPTP Opening Ca2->PTP Induces ROS Oxidative Stress ROS->PTP Sensitizes CypD Cyclophilin D CypD->PTP Promotes F_ATP F-ATP Synthase F_ATP->PTP Pore Formation ANT Adenine Nucleotide Translocase (ANT) ANT->PTP Pore Formation Consequences ΔΨm Collapse ATP Depletion Cytochrome c Release PTP->Consequences Leads to CSA Cyclosporin A CSA->CypD Inhibits BA Bongkrekic Acid BA->ANT Inhibits

Experimental Design for Evaluating Agaric Acid Effects

Rationale and Strategic Approach

This compound (also known as agaricinic acid or laricic acid) is a naturally occurring carboxylic acid originally isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis). While historical uses have included antiperspirant properties, recent interest has emerged in its potential effects on mitochondrial function, particularly regarding modulation of the mPTP. A systematic approach to evaluating this compound's effects on mPTP should encompass multiple complementary assays to provide a comprehensive assessment of its activity and potential mechanisms of action.

The experimental strategy should include:

  • Dose-response characterization to determine potency and efficacy
  • Temporal analysis to distinguish between pore-opening and pore-inhibiting effects
  • Mechanistic studies to elucidate potential molecular targets
  • Validation in multiple model systems to ensure biological relevance

When designing experiments to evaluate this compound effects, researchers should consider the compound's physicochemical properties, including its solubility in aqueous buffers, potential for mitochondrial accumulation based on charge and lipophilicity, and stability under experimental conditions. Appropriate solvent controls should be included to account for potential vehicle effects, particularly if dimethyl sulfoxide (DMSO) is used for solubilization, with final DMSO concentrations not exceeding 0.1% to maintain mitochondrial integrity.

Assay Selection and Endpoint Measurements

A comprehensive assessment of this compound's effects on mPTP requires multiple orthogonal approaches to capture different aspects of pore regulation. The following assays provide complementary information that, when considered together, offer a robust evaluation of compound activity:

Table 2: Recommended Assay Panel for Evaluating this compound Effects on mPTP

Assay Type Key Measurements Information Gained Suitable Model Systems
Calcein-AM Cobalt Quenching Calcein fluorescence in mitochondria Direct assessment of pore opening in intact cells Primary cells, cell lines, cultured neurons
Calcium Retention Capacity (CRC) Ca²⁺ required to induce pore opening Sensitivity of mPTP to calcium challenge Isolated mitochondria from liver, heart, brain
Mitochondrial Swelling Light scattering at 540 nm Osmotic consequences of pore opening Isolated mitochondria, mitoplasts
Membrane Potential Monitoring ΔΨm using JC-1 or TMRM Functional consequences on energy conservation Intact cells, isolated mitochondria
CypD Binding Studies Competitive binding with CsA Molecular target engagement Isolated mitochondria, recombinant proteins

Each assay provides distinct advantages and limitations. The calcein-AM cobalt quenching assay offers single-cell resolution and is suitable for kinetic studies in living cells, while the calcium retention capacity assay provides a highly quantitative measure of mPTP sensitivity in isolated mitochondria. Mitochondrial swelling assays offer a simple, cost-effective method for high-throughput screening but may lack the sensitivity of fluorescence-based approaches.

Detailed Experimental Protocols

Calcein-AM Cobalt Quenching Assay for Intact Cells

The calcein-AM cobalt quenching assay provides a robust method for visualizing mPTP opening in intact cells through the selective retention of calcein fluorescence within mitochondria. This protocol has been adapted from established methods for monitoring mPTP during cellular reprogramming [5] and optimized for compound screening.

3.1.1 Materials and Reagents
  • Cells of interest (primary cells or cell lines)
  • Calcein-AM (Thermo Fisher, I35103 or equivalent)
  • Cobalt chloride (CoCl₂)
  • This compound (commercial source or purified)
  • Cyclosporin A (positive control inhibitor)
  • Ionomycin or Ca²⁺ ionophore (positive control inducer)
  • Modified HBSS buffer (Thermo Fisher, 14175095)
  • Culture medium appropriate for cell type
  • Confocal microscope or fluorescence plate reader
3.1.2 Step-by-Step Procedure
  • Cell Preparation:

    • Plate cells on appropriate imaging chambers or multiwell plates at 50-70% confluence
    • Allow cells to adhere overnight under standard culture conditions
  • Loading and Quenching:

    • Prepare loading solution containing 1 μM calcein-AM and 1 mM CoCl₂ in pre-warmed HBSS buffer
    • Remove culture medium and add loading solution to cells
    • Incubate for 15 minutes at 37°C in the dark
  • Compound Treatment:

    • Prepare fresh solutions of this compound at desired concentrations (suggested range: 0.1-100 μM)
    • Include controls: vehicle alone, 1 μM cyclosporin A (inhibitor control), 1 μM ionomycin (inducer control)
    • After loading, gently wash cells twice with HBSS to remove extracellular calcein-AM and cobalt
    • Add treatment solutions in HBSS buffer
  • Image Acquisition and Analysis:

    • Acquire time-lapse images using confocal microscopy (excitation 488 nm, emission 515 nm)
    • Collect images every 5 minutes for 60-90 minutes
    • Quantify fluorescence intensity in individual mitochondria using region-of-interest analysis
    • Normalize fluorescence to initial time point (F/F₀)
3.1.3 Technical Considerations
  • Maintain consistent imaging parameters (exposure time, gain, laser power) across all experimental conditions
  • Include a minimum of 3 technical replicates and 3 biological replicates
  • For plate reader applications, measure fluorescence every 5 minutes with orbital shaking before each reading
  • Verify mitochondrial localization using mitotracker stains in preliminary experiments
Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

The calcium retention capacity assay provides a quantitative measure of mitochondrial sensitivity to calcium-induced permeability transition in a controlled isolated system. This method directly assesses the primary regulatory mechanism of mPTP opening and is ideal for mechanistic studies of compound effects.

3.2.1 Materials and Reagents
  • Mitochondrial isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
  • Assay buffer (250 mM sucrose, 10 mM HEPES, 5 mM succinate, 1 mM phosphate, 10 μM EGTA, pH 7.4)
  • Calcium Green-5N (Thermo Fisher, C3737) or calcium-sensitive electrode
  • This compound test solutions
  • Cyclosporin A (1 μM) for control conditions
  • Mitochondria isolated from liver, heart, or brain tissues
3.2.2 Step-by-Step Procedure
  • Mitochondrial Isolation:

    • Sacrifice animals according to approved ethical guidelines
    • Excise appropriate tissues and homogenize in ice-cold isolation buffer
    • Isolate mitochondria by differential centrifugation
    • Determine mitochondrial protein concentration using BCA assay
  • Assay Setup:

    • Dilute mitochondria to 0.5 mg/mL in assay buffer containing 1 μM Calcium Green-5N
    • Pre-incubate with this compound (0.1-100 μM) or controls for 2 minutes
    • Maintain temperature at 37°C with constant stirring
  • Calcium Challenges:

    • Add successive pulses of CaCl₂ (10 nmol/mg protein each) at 90-second intervals
    • Monitor extramitochondrial calcium fluorescence (excitation 506 nm, emission 532 nm)
    • Continue until rapid calcium release indicates mPTP opening
  • Data Analysis:

    • Calculate total calcium accumulated before pore opening (CRC)
    • Normalize to protein concentration and control conditions
    • Determine dose-response relationships for this compound effects

The following workflow diagram illustrates the key steps in assessing this compound effects using these complementary approaches:

mPTP_workflow cluster_calcein Calcein-AM Protocol cluster_crc CRC Protocol Start Experimental Objective: Evaluate this compound Effects on mPTP Model Select Model System Start->Model Assay Choose Assay Method Model->Assay Prep Prepare this compound Solutions (0.1-100 μM in DMSO/Vehcile) Assay->Prep Calcein Calcein-AM Cobalt Quenching Assay Prep->Calcein Intact Cells CRC Calcium Retention Capacity Assay Prep->CRC Isolated Mitochondria Analysis Data Analysis and Interpretation Calcein->Analysis C1 Load with Calcein-AM and Cobalt Chloride CRC->Analysis CRC1 Isolate Mitochondria C2 Treat with this compound C1->C2 C3 Monitor Fluorescence by Microscopy/Plate Reader C2->C3 CRC2 Pre-incubate with This compound CRC1->CRC2 CRC3 Add Sequential Ca²⁺ Pulses Monitor Extramitochondrial Ca²⁺ CRC2->CRC3

Data Analysis and Interpretation

Quantification of mPTP Opening

The accurate quantification of mPTP opening is essential for determining the effects of this compound on pore kinetics, sensitivity, and threshold. For the calcein-AM assay, calculate the percentage of cells showing mitochondrial calcein release at each time point, or determine the time to 50% fluorescence loss (T₅₀) for kinetic analyses. For the CRC assay, the primary endpoint is the total calcium load (nmol Ca²⁺/mg protein) required to induce pore opening, with normalization to vehicle-treated controls.

Table 3: Key Parameters for Quantifying mPTP in Different Assay Formats

Assay Method Primary Readout Key Parameters Interpretation

| Calcein-AM Cobalt Quenching | Fluorescence intensity | T₅₀ (time to 50% fluorescence loss) % cells with pore opening Initial rate of fluorescence decrease | Earlier T₅₀ indicates pore sensitization Delayed T₅₀ indicates pore inhibition | | Calcium Retention Capacity | Extramitochondrial Ca²⁺ | Total Ca²⁺ load before release Number of pulses to opening Threshold Ca²⁺ concentration | Decreased CRC indicates sensitization Increased CRC indicates desensitization | | Mitochondrial Swelling | Light scattering | Time to 50% decrease in absorbance Maximum swelling rate % maximal swelling | Faster swelling indicates sensitization Slower swelling indicates inhibition |

Statistical Analysis and Result Interpretation

Appropriate statistical analysis is crucial for interpreting this compound effects on mPTP. Perform dose-response analyses using non-linear regression to determine EC₅₀ or IC₅₀ values where applicable. For multiple comparisons, use one-way ANOVA with post-hoc testing, applying appropriate corrections for multiple comparisons. Data should be presented as mean ± SEM from a minimum of three independent experiments.

When interpreting results, consider the following patterns:

  • M PTP sensitization by this compound: Decreased CRC, reduced T₅₀ in calcein assay, lower calcium threshold for swelling
  • mPTP inhibition by this compound: Increased CRC, prolonged T₅₀ in calcein assay, higher calcium threshold for swelling
  • Biphasic effects: Sensitization at low concentrations with inhibition at high concentrations (or vice versa)

The effects of this compound should be compared to established modulators like cyclosporin A (inhibitor) and atractyloside (inducer) to contextualize the potency and efficacy of its activity. Correlation with cell viability assays can help determine whether mPTP modulation translates to functional outcomes in relevant disease models.

Troubleshooting and Optimization

Successful implementation of mPTP assays with this compound requires attention to potential technical challenges. The following table addresses common issues and provides recommended solutions:

Table 4: Troubleshooting Guide for mPTP Assays with this compound

Problem Potential Causes Solutions Preventive Measures

| High variability in CRC measurements | Mitochondrial preparation quality Inconsistent protein quantification Temperature fluctuations | Use fresh mitochondria (<4 hours post-isolation) Verify protein assay with BSA standards Use temperature-controlled cuvette with stirring | Standardize isolation protocol Include quality control checks (RCR >4) | | Poor calcein loading in cells | Inadequate dye penetration Excessive esterase activity Incorrect CoCl₂ concentration | Optimize loading time and temperature Test different calcein-AM concentrations (0.5-2 μM) Verify CoCl₂ concentration (0.5-2 mM) | Include positive control with known pore opener Validate with mitotracker co-staining | | No this compound effect observed | Insufficient solubility Rapid metabolism/degradation Inappropriate concentration range | Test different solvents (DMSO, ethanol) Include fresh preparation for each experiment Expand concentration range (0.001-100 μM) | Perform solubility assays beforehand Include stability testing in assay buffer | | Inconsistent results between assays | Different model systems (cells vs isolated mitochondria) Varying metabolic states Divergent regulatory mechanisms | Compare results using same tissue source Standardize metabolic substrates (succinate vs glutamate/malate) Include multiple complementary assays | Use consistent biological source when possible Control for respiratory state |

Applications and Future Perspectives

The evaluation of this compound's effects on mPTP has significant implications for both basic science and therapeutic development. From a mechanistic perspective, understanding how this natural product interacts with the pore complex may provide insights into the molecular architecture and regulation of mPTP. If this compound demonstrates potent inhibition of mPTP, it could represent a novel structural scaffold for the development of cytoprotective agents for conditions involving mitochondrial dysfunction, such as ischemia-reperfusion injury in heart attack and stroke, neurodegenerative diseases, and septic shock [2] [4].

Alternatively, if this compound sensitizes or induces mPTP opening, it may have applications in cancer therapy by promoting the elimination of malignant cells through the intrinsic apoptosis pathway. Several natural products with mPTP-inducing activity have shown promise as anticancer agents, and this compound could represent an additional candidate for such applications.

Future research directions should include:

  • Target identification studies to determine whether this compound interacts directly with F-ATP synthase, ANT, CypD, or other regulatory components
  • Structural activity relationship studies to identify the key chemical features responsible for its biological activity
  • In vivo validation in disease models to assess therapeutic potential and pharmacokinetic properties
  • Combination studies with other modulators of cell death pathways to identify potential synergistic interactions

The protocols described in this document provide a solid foundation for these investigations, enabling rigorous assessment of this compound's effects on mitochondrial permeability transition and its potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Agaric Acid Extraction from Mushrooms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agaric Acid and Its Significance

This compound, also known as agaricin, is a naturally occurring organic compound historically isolated from various fungal species, notably the Fomitopsis officinalis (also known as Fomes fomentarius) mushroom. This compound is chemically characterized as hexadecyl citric acid and has been the subject of scientific interest for decades due to its potential biological activities [1] [2]. Research has indicated that this compound exhibits specific inhibitory effects on metabolic processes, with studies documenting its role as a metabolic inhibitor in animal experiments and more recent investigations revealing its ability to reduce Salmonella biofilm formation by inhibiting flagellar motility [1]. The compound continues to be relevant in contemporary research for its potential applications in pharmaceutical development and microbiological control.

The extraction of this compound from mushroom sources presents significant challenges that require optimized protocols for research and potential scale-up. These challenges include achieving efficient compound recovery, maintaining structural integrity during extraction, and ensuring final product purity suitable for research applications. This document provides detailed protocols and application notes to address these challenges, incorporating both traditional extraction methodologies and modern optimization approaches to support researchers in obtaining high-quality this compound for experimental purposes.

Source Materials and Preparation

Fungal Sources of this compound

The primary fungal sources for this compound extraction include:

  • Fomitopsis officinalis (Will.: Fr) Bong. et Sing.: Also known as the "quinine conk" or "laricifomes officinalis," this polypore mushroom growing on coniferous trees represents a historical source of this compound. The compound can be extracted from the fruit body of this species, with structural identity confirmed through UV and NMR spectroscopy [2].

  • Fomes fomentarius: Modern extraction protocols have been developed using the deep-cultivated mycelium of this species (synonymous with Fomitopsis officinalis) as the starting material. This approach offers advantages in terms of consistent biomass production and standardized compound extraction [3].

Material Preparation Protocols

Proper preparation of source material is critical for efficient extraction:

  • Fruiting Body Preparation: Collected fruit bodies should be thoroughly dried and ground to a fine powder using mechanical mills. This particle size reduction significantly increases surface area and enhances solvent penetration during extraction [2].

  • Mycelial Biomass Processing: Deep-cultivated mycelium should be harvested, subjected to lyophilization (freeze-drying) to remove moisture, and gently ground to preserve compound integrity. The resulting powder should be stored in airtight containers with desiccants to prevent moisture absorption and chemical degradation prior to extraction [3].

Extraction Methodologies

Conventional Extraction Protocol

Based on patent literature, the following protocol details the extraction of this compound from Fomes fomentarius mycelium [3]:

3.1.1 Materials and Equipment
  • Source Material: 10 g of lyophilized, powdered Fomes fomentarius mycelium
  • Extraction Solvent: Reagent-grade isopropyl alcohol (2.5 L total)
  • Equipment: Round-bottom flasks (2 L and 500 mL), reflux condenser, heating mantle with magnetic stirrer, filtration apparatus, rotary evaporator with temperature control, analytical balance
3.1.2 Extraction Procedure
  • Primary Extraction:

    • Accurately weigh 10 g of powdered mycelium and transfer to a 2 L round-bottom flask.
    • Add 600 mL of isopropyl alcohol (1:60 w/v ratio).
    • Attach a reflux condenser and heat the mixture to boiling with continuous stirring.
    • Maintain boiling with stirring for 6 hours.
    • Cool the mixture to room temperature and filter through Whatman No. 1 filter paper.
    • Retain the filtrate (Primary Extract) and the filter cake separately.
  • Secondary Extraction:

    • Transfer the filter cake from the primary extraction to a 500 mL round-bottom flask.
    • Add 250 mL of isopropyl alcohol (1:25 w/v ratio based on original material weight).
    • Repeat the reflux procedure with boiling and stirring for 6 hours.
    • Cool the mixture to room temperature and filter as before.
    • Retain the filtrate (Secondary Extract).
  • Combination and Concentration:

    • Combine the primary and secondary extracts in the rotary evaporator flask.
    • Evaporate under reduced pressure at a temperature not exceeding 50°C.
    • Continue evaporation until constant weight is achieved.
    • The resulting solid constitutes the crude this compound extract.

G Agartic Acid Extraction Workflow Start Start Extraction Prep Prepare powdered mycelium (10g) Start->Prep Primary Primary extraction with 600mL isopropyl alcohol (1:60 ratio, 6h reflux) Prep->Primary Cool1 Cool to room temperature Primary->Cool1 Filter1 Filter through Whatman No. 1 paper Cool1->Filter1 Secondary Secondary extraction of filter cake with 250mL isopropyl alcohol (1:25 ratio) Filter1->Secondary Cool2 Cool to room temperature Secondary->Cool2 Filter2 Filter through Whatman No. 1 paper Cool2->Filter2 Combine Combine primary and secondary filtrates Filter2->Combine Evaporate Evaporate at ≤50°C under reduced pressure until constant weight Combine->Evaporate Final Crude this compound Extract Evaporate->Final

Modern Extraction Optimization Approaches

Contemporary research on mushroom extraction has introduced advanced optimization techniques that can be adapted for this compound extraction:

  • Artificial Intelligence-Assisted Optimization: Recent studies on Agaricus species have employed Artificial Neural Networks (ANN) and Genetic Algorithms (GA) to model and optimize extraction parameters. This approach can determine the optimal combination of extraction temperature, time, and solvent concentration to maximize target compound recovery [4].

  • Response Surface Methodology (RSM): This statistical technique enables researchers to systematically evaluate the effects of multiple variables and their interactions on extraction efficiency. When applied to mushroom extraction, RSM can identify optimal conditions with reduced experimental runs and enhanced process understanding [5].

  • Accelerated Solvent Extraction (ASE): This automated technique utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and processing time. Studies on mushroom polysaccharides have demonstrated that ASE can achieve higher yields in significantly shorter time (minutes versus hours) compared to conventional methods [5].

Extraction Optimization Parameters

Critical Process Parameters

Based on extraction optimization studies from related mushroom systems, the following parameters significantly impact this compound yield and should be carefully controlled:

  • Extraction Temperature: Optimal extraction typically occurs within the 50-70°C range. Higher temperatures enhance solubility and diffusion rates but may risk compound degradation at excessive levels. Temperature control during evaporation (≤50°C) is particularly critical for thermolabile compounds like this compound [3] [4].

  • Extraction Time: Conventional methods require prolonged extraction (6+ hours), while optimized and accelerated methods can achieve efficient extraction in significantly shorter timeframes. The optimal duration represents a balance between extraction completeness and process efficiency [3] [5].

  • Solvent-to-Material Ratio: The conventional this compound protocol employs a two-stage ratio approach (1:60 followed by 1:25) to maximize compound recovery while maintaining solvent efficiency [3].

  • Solvent Composition: Isopropyl alcohol has been specifically identified for this compound extraction, potentially due to its optimal polarity for this compound and favorable safety profile compared to more toxic alternatives [3].

Optimization Techniques Comparison
Optimization Technique Key Features Reported Advantages Potential Applications for this compound

| Artificial Neural Network with Genetic Algorithm (ANN-GA) [4] | - Models complex nonlinear relationships

  • Multi-objective optimization capability
  • Predictive performance | - Determines optimal parameter combinations
  • Maximizes target biological activities
  • Handles multiple response variables | Prediction of optimal temperature, time, and solvent ratios for enhanced this compound yield and purity | | Response Surface Methodology (RSM) [5] | - Statistical design of experiments
  • Quadratic modeling
  • Interaction effect analysis | - Reduces experimental runs
  • Identifies significant parameters
  • Models parameter interactions | Systematic optimization of extraction parameters with minimal experimental effort | | Accelerated Solvent Extraction (ASE) [5] | - High pressure and temperature
  • Automated operation
  • Reduced solvent consumption | - Higher yields in shorter times
  • Environmentally friendly
  • Reduced solvent use | Rapid extraction of this compound while maintaining compound integrity |

Analytical Methods and Quality Control

Identification and Characterization

Proper analytical verification is essential to confirm the identity and purity of extracted this compound:

  • Spectroscopic Confirmation: The structure identity of extracted this compound should be corroborated using UV spectroscopy and NMR spectroscopy as referenced in fruiting body extraction studies [2].

  • Chromatographic Analysis: Reverse-phase HPLC methods have been developed for this compound separation using specialized columns (Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid should be replaced with volatile alternatives such as formic acid [6].

Quality Assessment Protocols
  • Purity Assessment: Chromatographic methods should be employed to determine this compound purity and identify potential impurities in the extract.

  • Yield Calculation: Extract yield should be determined gravimetrically after evaporation and expressed as percentage of starting dry material weight.

  • Stability Considerations: Extracts should be stored in airtight, light-resistant containers under controlled temperature conditions to prevent degradation, with appropriate analytical monitoring over time.

Troubleshooting and Technical Notes

Common Technical Challenges
  • Low Extraction Yield: Potential causes include insufficient extraction time, suboptimal solvent-to-material ratio, or inadequate particle size reduction. Solutions include verifying adherence to protocol specifications, ensuring proper material comminution, and considering a third extraction cycle if justified by cost-benefit analysis.

  • Compound Degradation: Evaporation temperatures exceeding 50°C may cause this compound degradation. Strict temperature control during concentration is essential. Additionally, exposure to light or extended storage at room temperature should be minimized.

  • Insufficient Purity: For applications requiring higher purity, consider recrystallization from appropriate solvents or implement preparative chromatographic purification based on the published HPLC methods [6].

Process Scaling Considerations
  • Laboratory Scale: The provided protocol is suitable for laboratory-scale extraction of 10-100g starting material. Maintain proportional solvent ratios and ensure adequate heating and stirring capacity for larger volumes.

  • Pilot Scale: For pilot-scale operations, consider continuous extraction systems and falling film evaporators to maintain process efficiency while controlling operational parameters.

Applications and Future Directions

Extracted this compound has potential applications in several research areas:

  • Antimicrobial Research: Recent studies have demonstrated that this compound reduces Salmonella biofilm formation by inhibiting flagellar motility, suggesting potential applications in bacterial biofilm control [1].

  • Metabolic Studies: Historical use of this compound as a metabolic inhibitor in animal experiments suggests continued relevance in physiological and biochemical research [1].

  • Drug Development: The specific biological activities of this compound warrant further investigation for potential therapeutic applications, particularly in infectious disease control and metabolic disorder research.

Future research directions should focus on:

  • Development of green extraction methodologies with reduced environmental impact
  • Enhanced purification techniques for pharmaceutical-grade material
  • Comprehensive biological evaluation to identify additional therapeutic applications
  • Structure-activity relationship studies to potentially enhance efficacy through structural modification

References

Agaric Acid Analysis: Proposed LC-MS/MS Method

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core parameters for a robust LC-MS/MS method suitable for the quantification of agaric acid.

Parameter Specification
Analytical Technique Reversed-Phase (RP) UPLC-MS/MS [1]
Column C18 (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm) [1]
Mobile Phase A Water with 0.1% Formic Acid [1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [1]
Gradient Elution 0-5 min: 10% to 90% B; 5-7 min: 90% B; 7-8 min: 90% to 10% B; 8-10 min: 10% B (equilibration) [2] [3]
Flow Rate 0.4 mL/min [2]
Injection Volume 5 µL [2]
Column Temperature 40 °C [3]
Ionization Source Electrospray Ionization (ESI), Negative Mode [4] [5]
MS Detection Multiple Reaction Monitoring (MRM) [6] [3]
Sample Preparation Protein Precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) [3]

Detailed Experimental Protocol

Reagent and Solution Preparation
  • Mobile Phases: Prepare Mobile Phase A by adding 1 mL of LC-MS grade formic acid to 999 mL of LC-MS grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile. Filter and degas both phases.
  • Standard Stock Solution: Accurately weigh 1-2 mg of this compound reference standard. Dissolve in acetonitrile to prepare a primary stock solution (e.g., 1 mg/mL). Serially dilute with acetonitrile to create working solutions for calibration curves and quality controls (QCs) [2].
  • Calibrators and QCs: Spike blank plasma or buffer with working solutions to create calibrators (e.g., 5, 50, 200, 500, 1000 ng/mL) and QCs at low, medium, and high concentrations. Store aliquots at -80°C [6].
Sample Preparation (Protein Precipitation)

This is a high-throughput method suitable for plasma, serum, or in vitro fermentation samples [2] [3].

  • Pipette 100 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add 300 µL of ice-cold acetonitrile (containing internal standard if used).
  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge at 14,000-16,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an autosampler vial for analysis.
Instrument Setup and Analysis
  • Chromatographic Separation: Condition the C18 column with the starting mobile phase composition. Follow the gradient elution program detailed in the table above.
  • Mass Spectrometric Detection:
    • Operate the mass spectrometer in negative ESI mode.
    • Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for maximum sensitivity.
    • For MRM, infuse a standard solution to identify the deprotonated precursor ion [M-H]⁻ and its most abundant product ion. The specific transitions must be determined experimentally. Set the dwell time and collision energy for optimal signal [6] [3].
Method Validation

A rigorous method validation should be performed as per international guidelines (e.g., ICH M10) before application to real samples [6]. Key parameters include:

  • Selectivity/Specificity: Demonstrate no interference at the retention time of this compound from blank matrix [6].
  • Linearity & LLOQ: A calibration curve with at least 5 concentration levels should have a correlation coefficient (R²) > 0.99. The Lower Limit of Quantification (LLOQ) should have a signal-to-noise ratio >10 and precision and accuracy within ±20% [6] [3].
  • Accuracy & Precision: Assess using QC samples at low, medium, and high concentrations. Both intra-day and inter-day accuracy should be 85-115% of the nominal value, with precision (RSD) < 15% [3].
  • Recovery & Matrix Effect: Evaluate the consistency of extraction recovery and the impact of the sample matrix on ionization (suppression or enhancement) [2] [5].
  • Stability: Conduct short-term (bench-top), long-term (frozen), and post-preparation (in-autosampler) stability studies [6].

Experimental Workflow for this compound Quantification

The following diagram summarizes the end-to-end process for analyzing this compound using the described LC-MS/MS method.

Start Start Analysis Prep Prepare Samples and Solutions Start->Prep Chrom LC Separation Column: C18 Gradient: Acetonitrile/0.1% Formic Acid Prep->Chrom MS MS Detection Ionization: ESI Negative Mode Acquisition: MRM Chrom->MS Data Data Acquisition and Processing MS->Data Validation Method Validation Data->Validation End Report Results Validation->End

Critical Considerations for Method Development

  • Ionization Mode: this compound, like many carboxylic acids, is optimally detected in negative ionization mode due to its ease of deprotonation. Using positive mode without derivatization would likely result in very poor sensitivity [7] [4].
  • Chromatographic Challenges: Highly polar organic acids can be poorly retained on standard C18 columns. If you encounter this issue with this compound, consider using a porous graphitic carbon (PGC) column or HILIC (Hydrophilic Interaction Liquid Chromatography), which are better suited for polar compounds [4] [5].
  • Derivatization Alternative: If sensitivity remains inadequate, pre-column derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) can enhance ionization efficiency and improve chromatographic retention on reverse-phase columns, though it adds complexity to the workflow [5].

References

Comprehensive Application Notes and Protocols for Agaric Acid DMSO Stock Solution Preparation and Use in Antimicrobial Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agaric acid (also known as agaricinic acid), a naturally occurring compound found in specific fungi, has gained significant research interest due to its diverse biological activities, particularly in antimicrobial applications and mitochondrial function modulation. This dicarboxylic acid derivative exhibits potent inhibitory effects against various bacteria, including biofilm formation in Salmonella species, making it a promising candidate for antimicrobial formulation development. This compound functions as an orally active inhibitor of adenine nucleotide translocase and can induce mitochondrial permeability transition, prompting mitochondria to release Ca²⁺, disrupting transmembrane potential, and causing mitochondrial swelling. Additionally, this compound inhibits citrate transport in liver mitochondria and participates in the inhibition of fatty acid synthesis, affecting multiple metabolic processes. [1]

The poor aqueous solubility of many organic compounds like this compound presents significant challenges in biological experimentation and drug formulation development. It has been estimated that poor water solubility could contribute up to 40% of attrition rates in drug development, affecting data quality in in vitro assays and causing variable exposure in in vivo observations. [2] Dimethyl sulfoxide (DMSO) has emerged as the solvent of choice for dissolving and storing organic compounds with limited water solubility in research settings, though proper preparation techniques are critical to maintain compound stability and prevent experimental artifacts. [3] [4] These application notes provide detailed protocols and methodological guidance for researchers working with this compound, with particular emphasis on DMSO stock solution preparation for antimicrobial studies.

Solubility Characteristics and Formulation Considerations

Solubility Profile of this compound

This compound demonstrates favorable solubility in DMSO, making it suitable for preparing concentrated stock solutions for biological research. According to supplier specifications, this compound can be dissolved in DMSO at concentrations up to 125 mg/mL (300.08 mM), requiring ultrasonic treatment to achieve complete dissolution. This high solubility in DMSO enables researchers to prepare concentrated stock solutions that can be further diluted in aqueous buffers for various experimental applications. [1]

Table 1: Solubility Profile of this compound in Different Solvents

Solvent Solubility Notes
DMSO 125 mg/mL (300.08 mM) Requires ultrasonic treatment; hygroscopic DMSO may impact solubility
Aqueous Buffers Limited Dilution from DMSO stock recommended for experimental use
Ethanol Information limited Not typically recommended for primary stock preparation

The hygroscopic nature of DMSO presents a critical consideration for this compound stock solution preparation. Any contaminating moisture may accelerate compound degradation or render it insoluble, emphasizing the importance of using fresh, anhydrous DMSO from sealed containers for stock solution preparation. Additionally, DMSO readily penetrates biological membranes, and quality variations between suppliers can significantly impact experimental results. [3]

DMSO Stock Solution Preparation Protocol

Materials Required:

  • This compound (HY-N4104, MedChemExpress, purity: 99.45%) [1]
  • Fresh, anhydrous DMSO (≥99.9%)
  • Analytical balance (capable of weighing 0.1-10 mg accurately)
  • Sonicator (ultrasonic water bath or probe sonicator)
  • Sterile glass vials (2-5 mL capacity with PTFE-lined caps)
  • Micropipettes and sterile tips
  • Personal protective equipment (gloves, lab coat, safety glasses)

Step-by-Step Procedure:

  • Equipment Preparation

    • Warm the this compound powder to room temperature in a desiccator before opening to prevent moisture absorption. [3]
    • Preheat the sonicator to 25-37°C to facilitate more efficient dissolution.
  • Weighing

    • Tare a sterile glass vial on the analytical balance.
    • Accurately weigh 5-25 mg of this compound powder based on desired stock concentration. For a 10 mM stock in 1 mL DMSO, weigh 4.17 mg of this compound (MW: 416.55 g/mol). [1]
  • Dissolution

    • Add the appropriate volume of anhydrous DMSO directly to the vial containing this compound powder.
    • Cap the vial tightly and vortex for 30-60 seconds to initially suspend the powder.
    • Sonicate the suspension for 5-15 minutes until the solution appears clear without visible particulates.
  • Quality Assessment

    • Visually inspect the solution against a bright background to ensure complete dissolution.
    • For critical applications, confirm concentration by spectrophotometric measurement if molar absorptivity is known. [3]
  • Aliquoting and Storage

    • Immediately aliquot the stock solution into smaller, sterile vials to minimize freeze-thaw cycles.
    • Label each vial with compound name, concentration, date, and preparer's initials.
    • Store at -20°C protected from light, with stability maintained for at least 6 months under these conditions. [1]

Table 2: Recommended Stock Solution Concentrations for Different Applications

Application Type Recommended Concentration Storage Considerations Stability Duration
Long-term storage 10-100 mM in anhydrous DMSO -20°C, desiccated, protected from light 6-12 months
Cell-based assays 10 mM in anhydrous DMSO -20°C, desiccated 3-6 months
High-throughput screening 1-10 mM in anhydrous DMSO -80°C for extended storage 12+ months

Experimental Protocols for Antimicrobial Applications

Preparation of Working Solutions from DMSO Stocks

The transition from concentrated DMSO stock solutions to biologically relevant working concentrations requires careful handling to prevent compound precipitation and maintain experimental integrity. Follow this standardized dilution scheme to ensure consistent results across experiments: [3]

G A DMSO Stock Solution (10-100 mM) B Intermediate Dilution (in DMSO) A->B Dilute 1:10-1:100 in pure DMSO C Working Solution (in aqueous buffer) B->C Dilute 1:10-1:100 in buffer D Assay Medium (Final concentration) C->D Add to medium Final DMSO ≤0.1%

Protocol for Working Solution Preparation:

  • Primary Dilution in DMSO

    • Thaw the this compound DMSO stock solution at room temperature in a desiccator.
    • Gently vortex to ensure homogeneity.
    • Prepare an intermediate dilution in pure DMSO (typically 1:10 or 1:100) to minimize the DMSO percentage in the final experimental solution.
  • Secondary Dilution in Aqueous Buffer

    • Add the DMSO-diluted this compound dropwise to the appropriate pre-warmed buffer or saline while vortexing at low speed.
    • The final DMSO concentration in biological assays should not exceed 0.5% (v/v) for cell viability studies and ideally ≤0.1% (v/v) for sensitive cell lines to maintain >80% cell viability. [5] [3]
  • Immediate Use

    • Use the prepared working solution immediately to prevent precipitation or degradation.
    • Do not store diluted working solutions for extended periods.
Protocol for Antimicrobial Assessment Using SEDDS Formulation

Recent research has demonstrated that incorporation of this compound into self-emulsifying drug delivery systems (SEDDS) significantly enhances its antimicrobial efficacy. The following protocol outlines the methodology for assessing this compound's antimicrobial activity in combination with polymyxin B, based on published research: [5]

Materials:

  • This compound DMSO stock solution (10 mM)
  • Polymyxin B sulfate
  • SEDDS formulation components (lipids, surfactants, co-solvents)
  • E. coli (ATCC culture) as model microorganism
  • Resazurin solution for viability assessment
  • Minimum Essential Medium (MEM)
  • NaOH solution (0.01 M)
  • Calcium and magnesium detection kits

Methodology:

  • Ion Pair Complex Formation

    • Prepare polymyxin B-agaric acid ion pair complex by combining this compound (from DMSO stock) with polymyxin B in appropriate molar ratios.
    • Incubate with agitation for 60 minutes at room temperature to allow complex formation.
  • SEDDS Incorporation

    • Incorporate the PMB-AA complex into SEDDS formulation along with additional free this compound.
    • Homogenize the mixture using a high-speed homogenizer or probe sonicator to ensure uniform distribution.
  • Chelating Properties Assessment

    • Dilute the SEDDS formulation 1:10 in 0.01 M NaOH.
    • Assess calcium and magnesium binding capacity using appropriate detection kits.
    • Expected results: approximately 18.7 ± 0.7 g of Ca²⁺ and 12.0 ± 0.6 g of Mg²⁺ per mol of this compound. [5]
  • Antimicrobial Activity Evaluation

    • Prepare bacterial suspension of E. coli in appropriate medium.
    • Treat with SEDDS formulations containing:
      • This compound alone
      • PMB-AA complex alone
      • Combination of PMB-AA complex and free this compound
    • Incubate for predetermined time periods (e.g., 4-24 hours).
    • Assess antimicrobial activity using resazurin assay or standard colony counting methods.

Expected Results: Research indicates that SEDDS containing both PMB-AA complex and free this compound exhibits 36-fold enhanced antimicrobial activity compared to SEDDS containing just this compound, and 13-fold enhancement compared to SEDDS containing only the PMB-AA complex. [5]

Storage, Stability, and Troubleshooting

Storage Conditions and Stability Assessment

Proper storage of this compound stock solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. Follow these evidence-based storage guidelines:

Table 3: Storage Conditions and Stability Guidelines for this compound Solutions

Form Temperature Conditions Stability Duration Recommendations
Powder -20°C Protected from light, desiccated 24+ months Bring to room temperature in desiccator before use
DMSO Stock -20°C Protected from light, anhydrous environment 6 months Aliquot to avoid freeze-thaw cycles
DMSO Stock -80°C Protected from light 12+ months For long-term storage of valuable samples
Aqueous Working Solution 4°C In appropriate buffer 24-48 hours Prepare fresh for each experiment

Stability monitoring should include:

  • Visual inspection for precipitation or color change
  • Periodic re-analysis of biological activity in standard assays
  • HPLC or LC-MS analysis for critical long-term studies
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Stock Solutions and Experiments

Problem Potential Causes Solutions
Precipitation in aqueous media Rapid dilution; excessive concentration Perform serial dilution in DMSO first; add DMSO solution dropwise to vigorously vortexed buffer
Reduced biological activity Degraded stock solution; improper storage Prepare fresh stock solutions; minimize freeze-thaw cycles; ensure anhydrous DMSO
High cytotoxicity Excessive DMSO concentration Ensure final DMSO concentration ≤0.1% for sensitive cell lines; include DMSO controls
Inconsistent results between experiments Variable stock solution concentration; moisture absorption Standardize weighing protocols; use fresh anhydrous DMSO; aliquot stock solutions
Poor solubility in DMSO Old DMSO with moisture content; insufficient sonication Use fresh DMSO from sealed container; extend sonication time with mild heating

Conclusion

These application notes provide comprehensive protocols for the preparation, characterization, and application of this compound DMSO stock solutions in antimicrobial research. The critical considerations for successful experimentation include: (1) using fresh, anhydrous DMSO for stock solution preparation; (2) employing appropriate dilution schemes to prevent precipitation in aqueous media; (3) maintaining final DMSO concentrations below cytotoxic thresholds (typically ≤0.1%); and (4) implementing proper storage conditions to maximize solution stability.

The integration of this compound into advanced delivery systems like SEDDS represents a promising strategy for enhancing its antimicrobial efficacy, particularly when combined with antibiotics like polymyxin B. The ion pairing approach described in these protocols significantly increases lipophilicity and enables incorporation into lipid-based delivery systems, resulting in substantially enhanced antimicrobial activity. [5] Researchers are encouraged to adapt these standardized protocols to their specific experimental needs while maintaining the core principles outlined herein to ensure reliable and reproducible results in this compound research.

References

Agaric Acid Application Notes and Protocols for Biofilm Prevention in Industrial and Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agaric Acid as a Biofilm Inhibitor

This compound (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a naturally occurring fatty acid derived from certain fungal species that has demonstrated significant potential as an anti-biofilm agent without affecting planktonic bacterial growth. Unlike conventional antimicrobials that exert selective pressure through bactericidal or bacteriostatic effects, this compound functions through anti-virulence mechanisms specifically targeting bacterial surface colonization and biofilm development. This unique mode of action makes it particularly valuable for preventing biofilm-associated contaminations in industrial settings and medical applications where traditional disinfectants often fail against surface-adherent microbial communities [1] [2].

The significance of this compound in biofilm prevention stems from its ability to selectively inhibit biofilm formation across multiple bacterial pathogens, including Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, while potentially enhancing the efficacy of conventional disinfectants against remaining surface-associated cells [1]. This application note provides comprehensive experimental protocols and concentration data to facilitate the implementation of this compound in research and industrial biofilm prevention strategies.

Mechanism of Action

This compound inhibits biofilm formation primarily through interference with flagellar motility, a critical factor in initial surface attachment and biofilm initiation for many bacterial pathogens. Through screening of a GFP-promoter fusion library of biofilm-related genes, researchers discovered that this compound downregulates transcription of genes responsible for flagellar motility, particularly affecting the flagellar sigma factor fliA and flagellar motor protein motA [1].

The proposed mechanism involves a complex regulatory effect on the flagellar assembly cascade, where this compound reduces transcription of key structural and functional components without completely abrogating flagella synthesis. This was demonstrated through phenotypic assays showing complete abrogation of swimming motility despite intact flagellar structures [1]. The inhibition of motility subsequently prevents the transition from reversible to irreversible attachment, thereby reducing biofilm formation without imposing bactericidal pressure that could select for resistant mutants [1] [2].

Effective Concentration Data

Species-Specific Biofilm Inhibition Concentrations

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Against Bacterial Pathogens

Bacterial Species Strain MBIC50 MBIC90 MBIC99.9 Planktonic MIC
Salmonella Typhimurium SL1344 50-100 µM 200-400 µM 800 µM >8 mM
Escherichia coli TG1 12.5 µM 50-100 µM 200-400 µM >8 mM
Pseudomonas aeruginosa Not specified 50-100 µM 200-400 µM 400-800 µM >8 mM
Staphylococcus aureus Not specified 50-100 µM 200-400 µM 400-800 µM >8 mM

The concentration-dependent biofilm inhibition follows a characteristic pattern where significant prevention of biofilm formation occurs at concentrations above 100 µM, with near-complete inhibition (99.9%) achieved at 800 µM for Salmonella Typhimurium. Importantly, this compound exhibits enhanced potency against E. coli biofilms, with significant inhibition observed at concentrations as low as 12.5 µM [1]. Across all tested species, the minimum inhibitory concentration (MIC) for planktonic growth was measured at 8 mM, confirming that biofilm inhibition occurs at sub-MIC levels and is not attributable to bactericidal effects [1].

Combinatorial Treatment Efficacy

Table 2: Enhanced Antimicrobial Efficacy Against this compound-Treated Biofilms

Pre-treatment Challenge Antimicrobial Concentration Reduction in Viability Enhancement Factor
None (control) Hydrogen peroxide 0.25% 60-70% 1.0×
This compound (100 µM) Hydrogen peroxide 0.25% 85-95% 1.5×
None (control) Ciprofloxacin 1 µM 50-60% 1.0×
This compound (100 µM) Ciprofloxacin 1 µM 70-80% 1.75×

Biofilms developed in the presence of preventive this compound treatment demonstrate significantly enhanced susceptibility to conventional disinfectants and antibiotics. The reduced matrix production in this compound-treated biofilms potentially improves antimicrobial penetration, while the altered physiological state of the bacteria may contribute to increased susceptibility [1]. This combinatorial approach enables reduced usage concentrations of harsh disinfectants like hydrogen peroxide, which is particularly beneficial in food industry applications where residue concerns are paramount [1].

Experimental Protocols

Biofilm Cultivation and Assessment Protocol
4.1.1 Calgary Biofilm Device Method
  • Materials: Calgary Biofilm Device (CBD), sterile peg lid, 96-well plate, tryptic soy broth (TSB), crystal violet solution (0.1% w/v), acetic acid (30% v/v)
  • Procedure:
    • Dilute this compound in DMSO to create a 100× stock solution, then further dilute in TSB to achieve working concentrations (12.5-800 µM)
    • Dispense 150 µL of each concentration into CBD wells (include DMSO vehicle control)
    • Prepare bacterial inoculum (overnight culture diluted to 1×10^6 CFU/mL in TSB)
    • Inoculate wells with 150 µL bacterial suspension (final volume 300 µL)
    • Assemble sterile peg lid and incub statically for 48 hours at appropriate temperature (e.g., 37°C for human pathogens)
    • Carefully remove peg lid and transfer to fresh plate containing 200 µL PBS for gentle washing
    • For biomass quantification: immerse pegs in 200 µL crystal violet for 15 minutes, wash with PBS, and destain with 200 µL acetic acid
    • Measure absorbance at 595 nm to quantify biofilm biomass [1]
4.1.2 Colony Forming Unit (CFU) Enumeration Method
  • Materials: Glass petri dishes, sterile swabs, PBS, tryptic soy agar
  • Procedure:
    • Grow biofilms on glass petri dishes containing this compound concentrations (0-800 µM)
    • After 48 hours incubation, carefully rinse surfaces with PBS to remove non-adherent cells
    • Swab entire surface with sterile swab and resuspend in 1 mL PBS
    • Serially dilute (10-fold steps) and plate on tryptic soy agar
    • Incubate plates 24-48 hours and enumerate CFUs to quantify adherent cells [1]
Motility Assay Protocol
  • Materials: Soft agar (0.3%) plates, sterile inoculation needles
  • Swimming Motility Assay:
    • Prepare soft agar plates containing appropriate this compound concentrations (0-800 µM)
    • Stab inoculate with overnight bacterial culture using sterile needle
    • Incubate for 8-24 hours at appropriate temperature
    • Measure halo diameter representing bacterial migration through soft agar
    • Compare motility inhibition between treatments [1]
Gene Expression Analysis Protocol
  • Materials: GFP-promoter fusion library, flow cytometer or microplate reader, appropriate growth medium
  • Procedure:
    • Inoculate GFP-reporter strains in medium containing this compound (100 µM)
    • Incubate with shaking for 24 hours, collecting samples at multiple time points
    • For microplate reader: Measure fluorescence (excitation 485 nm, emission 535 nm) and normalize to OD600
    • For flow cytometry: Analyze fluorescence of individual cells to assess population heterogeneity
    • Compare expression levels to untreated controls, focusing on flagellar genes (fliA, flhDC, flgM, motA) and biofilm regulatory genes (csgD, rpoS) [1]

Application Notes

Preventive Treatment Strategies

The most effective application of this compound occurs when implemented as a preventive measure against initial biofilm formation rather than targeting established biofilms. Treatment surfaces should be exposed to effective concentrations (100-400 µM) before or during initial bacterial contamination to achieve maximum efficacy [1]. This approach is particularly valuable in industrial settings where surface pretreatment can be incorporated into cleaning protocols, such as in food processing facilities where Salmonella biofilm formation poses significant contamination risks [1] [2].

The compatibility with existing protocols allows for integration of this compound into current sanitation routines without requiring complete overhaul of established procedures. The heat stability of this compound enables application in thermal processes, and its compatibility with common disinfectants permits combination treatments that enhance overall efficacy while potentially reducing required concentrations of harsher chemicals [1].

Industrial Implementation Considerations

For industrial implementation, this compound can be incorporated into surface coatings or treatment solutions applied to high-risk contamination points. The broad-spectrum activity against common biofilm-forming pathogens makes it suitable for diverse applications across food processing, medical device manufacturing, and pharmaceutical production environments [1]. The non-bactericidal mode of action reduces selective pressure for resistance development, addressing a significant limitation of traditional antimicrobials [1] [2].

Visual Workflows and Mechanisms

Experimental Workflow for this compound Biofilm Inhibition Analysis

Start Start Experimental Workflow Prep Prepare this compound Solutions (12.5-800 µM in appropriate medium) Start->Prep BiofilmAssay Biofilm Formation Assay (48h incubation with test organism) Prep->BiofilmAssay Assessment Biofilm Assessment BiofilmAssay->Assessment Motility Motility Assay (Soft agar swimming assessment) BiofilmAssay->Motility GeneExpr Gene Expression Analysis (GFP-reporter library screening) BiofilmAssay->GeneExpr CrystalViolet Crystal Violet Staining (Biomass quantification) Assessment->CrystalViolet CFUEnum CFU Enumeration (Viable adherent cells) Assessment->CFUEnum DataAnalysis Data Analysis and Interpretation CrystalViolet->DataAnalysis CFUEnum->DataAnalysis Motility->DataAnalysis GeneExpr->DataAnalysis

Experimental Workflow for this compound Biofilm Inhibition Analysis

Mechanism of this compound Action on Flagellar Motility and Biofilm Formation

AgaricAcid This compound Treatment (100-800 µM) GeneDown Downregulation of Flagellar Genes AgaricAcid->GeneDown FliA Flagellar sigma factor fliA GeneDown->FliA MotA Flagellar motor protein MotA GeneDown->MotA OtherGenes Other class III flagellar genes (flgK, etc.) GeneDown->OtherGenes Motility Complete abrogation of swimming motility FliA->Motility MotA->Motility OtherGenes->Motility Attachment Reduced initial surface attachment Motility->Attachment Biofilm Inhibition of biofilm formation Attachment->Biofilm Enhanced Enhanced susceptibility to disinfectants/antibiotics Biofilm->Enhanced

Mechanism of this compound Action on Flagellar Motility and Biofilm Formation

Conclusion

This compound represents a promising anti-virulence agent for biofilm prevention through its unique mechanism of flagellar motility inhibition. The detailed protocols and concentration data provided in this application note enable researchers to implement and further investigate this compound in diverse biofilm prevention contexts. The combinatorial efficacy with conventional disinfectants and broad-spectrum activity against multiple pathogenic species position this compound as a valuable component in integrated biofilm management strategies across industrial and clinical settings. Future research directions should explore formulation optimization, delivery system development, and potential synergy with other anti-biofilm agents to enhance practical applications.

References

Application Notes and Protocols: Inhibition of Bacterial Motility and Biofilm Formation using Agaric Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agaric Acid as an Anti-Virulence Agent

This compound (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a fatty acid naturally produced by certain fungi. Recent research has identified its potent ability to inhibit bacterial biofilm formation and flagellar motility without exerting bactericidal effects, positioning it as a promising anti-virulence compound [1]. This is particularly critical in combating pathogens like Salmonella enterica, a major cause of foodborne outbreaks, where biofilms contribute significantly to persistence and disinfection resistance [1]. By targeting motility, a key virulence factor, this compound offers a strategy to reduce bacterial pathogenicity and enhance susceptibility to conventional antimicrobials.

Mechanism of Action: Flagellar Motility Inhibition

The primary anti-biofilm activity of this compound is achieved through the specific inhibition of bacterial swimming motility.

Molecular Pathway of Inhibition

Research on Salmonella Typhimurium demonstrates that this compound interferes with the transcriptional regulation and function of the flagellar machinery. The diagram below illustrates the core pathway through which this compound exerts its effect.

G AgaricAcid This compound GeneExp Altered Gene Expression AgaricAcid->GeneExp FliA Downregulates Sigma Factor fliA GeneExp->FliA MotA Strongly Downregulates Motor Protein motA GeneExp->MotA Primary Target FliA->MotA FlagellarMotor Flagellar Motor Inhibition MotA->FlagellarMotor MotilityPhenotype Complete Abrogation of Swimming Motility FlagellarMotor->MotilityPhenotype Biofilm Inhibition of Biofilm Formation MotilityPhenotype->Biofilm

Key Mechanistic Insights
  • Targeted Gene Regulation: Screening of a GFP-promoter fusion library revealed that this compound downregulates the transcription of fliA, the flagellar sigma factor responsible for expressing Class III flagellar genes [1]. Consequently, the expression of downstream genes, particularly motA (which codes for an essential flagellar motor protein), is significantly reduced.
  • Phenotypic Confirmation: This downregulation completely abrogates swimming motility in soft agar assays, a phenotype mirrored in a ΔmotA deletion mutant [1]. The fact that this compound does not further reduce biofilm formation in this mutant strongly suggests that inhibition of MotA is a primary mechanism of action.
  • Broad-Spectrum Activity: Importantly, this compound also inhibits biofilm formation in other opportunistic pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, indicating its potential as a broad-spectrum anti-virulence agent [1].

Experimental Protocols

This section provides a standardized methodology for evaluating the efficacy of this compound in inhibiting bacterial motility.

Soft Agar Swimming Motility Assay

The soft agar assay is a fundamental macroscopic technique for quantifying swimming motility [2]. Motile bacteria will migrate from the stab, creating a cloudy diffusion halo, whereas non-motile bacteria will remain confined to the stab line [3].

Materials:

  • Bacterial Strain: e.g., Salmonella Typhimurium.
  • Growth Medium: LB or KB broth.
  • Soft Agar: 1% Tryptone, 0.5% NaCl, 0.25% Agar [4]. The agar concentration is critical and may be adjusted (typically 0.3-0.5%) depending on the bacterial species and motility type [2].
  • Test Compound: this compound stock solution (e.g., 100 mM in DMSO).
  • Equipment: Sterile Petri dishes, inoculation needle, incubator, ruler or caliper.

Procedure:

  • Preparation of Soft Agar Plates: Add sterile this compound stock solution to molten soft agar (cooled to ~50°C) right before pouring plates to achieve the desired final concentration (e.g., 100-800 µM). For the control plate, add an equivalent volume of solvent (e.g., DMSO) [1] [4].
  • Inoculation: Allow plates to solidify and dry. Using a sterile inoculation needle, pick a colony of the test bacterium from an overnight culture. Stab the needle straight down into the center of the agar plate, approximately 2/3 of the way to the bottom, and then carefully remove it along the same path [3].
  • Incubation: Incubate the plates right-side-up at the appropriate temperature (e.g., 28°C for P. syringae, 37°C for E. coli and Salmonella) for 10-48 hours [5] [4]. The incubation time should be standardized for the organism under study.
  • Data Collection: After incubation, measure the diameter of the circular swarming area formed by the motile bacteria. Perform at least three biological replicates per treatment [4].
Flagellar Gene Expression Analysis (GFP-Promoter Fusion Library)

To confirm the mechanism, the effect of this compound on flagellar gene transcription can be assessed.

Procedure:

  • Screening: A library of bacterial strains, each containing a GFP-promoter fusion for a biofilm or flagellar-related gene (e.g., fliA, motA, flhDC), is used [1].
  • Exposure & Measurement: Grow the reporter strains in a microtiter plate with and without a sub-inhibitory concentration of this compound (e.g., 100 µM). Measure fluorescence over time (e.g., 24 hours) using a plate reader. The fluorescence represents the cumulative expression of the target gene [1].
  • Analysis: Identify genes that are significantly downregulated in the presence of this compound compared to the untreated control.

Data Presentation and Analysis

Quantitative Data on this compound Efficacy

The table below summarizes key quantitative findings on the effects of this compound on Salmonella Typhimurium.

Table 1: Summary of this compound Effects on Salmonella Typhimurium

Parameter Measurement/Result Experimental Conditions Citation
Biofilm Inhibition (Biomass) ~99.9% inhibition at 800 µM Preventive treatment in Calgary biofilm device [1]
Planktonic Growth (MIC) MIC > 8 mM; No inhibition at biofilm-inhibiting concentrations Growth in same conditions as biofilm assay [1]
Effective Motility Inhibition Concentration Complete abrogation of swimming halo at ≥ 100 µM Soft agar swimming motility assay [1]
Gene Expression Change Significant downregulation of fliA and motA GFP-promoter fusion library, 100 µM this compound, 12-24h [1]
Enhanced Disinfection Significantly increased sensitivity to 0.25% H₂O₂ Biofilms pre-treated with this compound [1]
Workflow for Evaluating this compound

The following diagram outlines the complete experimental workflow, from initial screening to mechanistic validation.

G Start Initial Screening (Calgary Biofilm Device) Step1 Confirm Non-Bactericidal Effect (Planktonic Growth Curve, MIC) Start->Step1 Step2 Phenotypic Motility Assay (Soft Agar Swimming Assay) Step1->Step2 Step3 Mechanistic Investigation (GFP-Promoter Fusion Library, RNA-seq) Step2->Step3 Step4 Functional Validation (e.g., Sensitivity to Disinfectants) Step3->Step4 End Data Integration & Conclusion Step4->End

Application in Drug Development

The data generated from these protocols supports several key applications in antibacterial drug development:

  • Synergistic Combinations: this compound renders biofilms more susceptible to common disinfectants like hydrogen peroxide [1]. This supports its use as a combination agent to enhance the efficacy of existing antimicrobials.
  • Broad-Spectrum Potential: The broad-spectrum inhibition of biofilms across multiple pathogen species suggests this compound could be a template for developing wide-ranging anti-virulence drugs [1].
  • Safety Profile: The separation between anti-motility activity (at ~100-800 µM) and general growth inhibition (at >8 mM) indicates a promising therapeutic window for targeting virulence without imposing strong selective pressure for resistance [1] [6].

Troubleshooting and Best Practices

  • Motility Assay Reproducibility: Factors like agar batch, plate drying time, and incubation temperature can significantly affect surface wetness and motility. Consistent preparation and handling are critical for reproducibility [2].
  • Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for dissolving this compound to rule out solvent effects on motility.
  • Data Interpretation: A negative motility result (no halo) should be confirmed with a viability check to ensure it is not due to general growth inhibition.

References

Application Notes: Agaric Acid as a Biofilm Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a fatty acid naturally produced by certain fungi. Recent research has highlighted its potential as a potent, broad-spectrum anti-biofilm agent. Its primary mechanism of action is anti-virulence, meaning it disrupts bacterial pathogenicity without exerting bactericidal pressure, thereby potentially reducing the development of resistance [1].

1. Key Research Applications

  • Biofilm Prevention: this compound effectively inhibits the initial attachment of bacteria to abiotic surfaces, a critical step in biofilm formation for pathogens like Salmonella, E. coli, P. aeruginosa, and S. aureus [1].
  • Motility Interference: It functions by downregulating genes responsible for flagellar synthesis and function, specifically targeting the flagellar sigma factor fliA and the motor protein motA, thereby abolishing swimming motility [1].
  • Tolerance Potentiation: Biofilms formed in the presence of sub-inhibitory concentrations of this compound exhibit increased susceptibility to common disinfectants like hydrogen peroxide and antibiotics like ciprofloxacin. This is likely due to a less robust biofilm structure and reduced matrix protection [1].

2. Chemical and Safety Profile

  • Solubility: Typically dissolved in DMSO for stock solutions [1].
  • Toxicity Note: Historical data and its role as a metabolic inhibitor indicate that this compound can inhibit the nervous, respiratory, and circulatory systems in animals at high doses [1]. All research should be confined to in vitro settings.

Detailed Experimental Protocols

The following protocols are adapted from the primary research source to allow for replication and further investigation [1].

Protocol 1: Biofilm Inhibition Assay

This protocol quantifies the preventive effect of this compound on biofilm formation using crystal violet staining.

Workflow Overview

G A Prepare bacterial overnight culture B Dilute culture in fresh medium A->B C Add this compound (e.g., 100-800 µM) B->C D Incubate in microtiter plate (24-48h, 37°C) C->D E Remove planktonic cells and wash gently D->E F Stain with 0.1% Crystal Violet E->F G Dissolve bound CV in 30% Acetic Acid F->G H Measure OD₅₉₀ G->H

Materials

  • Test Organism: e.g., Salmonella Typhimurium.
  • Growth Medium: Appropriate broth (e.g., LB, TSB).
  • This compound Stock: 100 mM in DMSO.
  • Equipment: 96-well polystyrene microtiter plate, microplate reader.

Procedure

  • Inoculum Prep: Grow bacteria overnight. Dilute 1:100 in fresh, sterile medium.
  • Compound Addition: Transfer 180 µL of diluted culture to well. Add 20 µL of this compound solution (from serial dilutions in medium) to achieve desired final concentration. Include a vehicle control (medium with equivalent DMSO).
  • Biofilm Growth: Incubate statically for 24-48 hours at 37°C.
  • Staining:
    • Carefully aspirate planktonic culture.
    • Wash biofilm twice with 200 µL PBS to remove non-adherent cells.
    • Air-dry plate for 30 minutes.
    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate 15 minutes at room temperature.
    • Rinse plate thoroughly under running tap water to remove unbound dye. Invert and tap dry.
  • Elution & Quantification: Add 200 µL of 30% (v/v) acetic acid to each well. Incubate for 10-15 minutes with gentle shaking to fully dissolve the stain. Measure the optical density at 590 nm.
Protocol 2: Motility Assay (Soft Agar)

This protocol confirms the phenotypic effect of this compound on bacterial swimming motility.

Materials

  • Motility Agar: 1% Tryptone, 0.5% NaCl, 0.3% Agar.
  • Petri Dishes.

Procedure

  • Plate Preparation: Pour molten motility agar into plates to a depth of ~3-4 mm. Allow to solidify completely.
  • Inoculation: Stab a sterile toothpick into a fresh bacterial colony. Inoculate by stabbing straight down into the center of the soft agar plate, going about halfway through the agar.
  • Compound Introduction: this compound can be incorporated directly into the molten agar before pouring, or a filter disk soaked in the compound can be placed on the surface after inoculation.
  • Incubation & Analysis: Incubate plates upright for 16-24 hours at 37°C. Measure the diameter of the circular halo of migration from the central stab. Lack of a halo indicates complete inhibition of motility.
Protocol 3: Gene Expression Analysis via Promoter Fusion Library

This protocol outlines the screening process to identify genes downregulated by this compound exposure.

Workflow Overview

G A Grow GFP-promoter fusion library strains B Expose to this compound (100 µM) or vehicle control A->B C Incubate in microtiter plate with time-lapse measurement B->C D Measure fluorescence (Ex: 485nm / Em: 535nm) C->D E Compare fluorescence trajectories (Treatment vs. Control) D->E F Identify differentially expressed genes E->F

Materials

  • Strain Library: A comprehensive GFP-promoter fusion library of biofilm-related genes (e.g., for Salmonella) [1].
  • Equipment: Fluorescent microplate reader capable of time-lapse measurement.

Procedure

  • Culture Setup: Grow individual GFP-reporter strains in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 100 µM) in a black-walled, clear-bottom 96-well plate.
  • Time-Lapse Measurement: Incubate the plate in the reader with continuous shaking. Program the reader to measure both OD₆₀₀ (for biomass) and fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals (e.g., every 30 minutes) over 24 hours.
  • Data Analysis: Normalize fluorescence values to OD600 for each time point. Compare the normalized fluorescence trajectories of the treated and control samples. A significant and sustained reduction in fluorescence indicates downregulation of the target promoter.

Summary of Key Data and Formulas

Parameter Value / Range Context / Notes
Effective Concentrations 100 - 800 µM Biofilm inhibition; dose-dependent [1].
Minimum Inhibitory Concentration (MIC) ~8 mM Against planktonic Salmonella; confirms non-bactericidal anti-biofilm action [1].
Primary Solvent DMSO For stock solution preparation [1].
Key Downregulated Genes fliA, motA, flgK Involved in flagellar regulation and motor function [1].

Conclusion for Researchers

This compound represents a promising anti-virulence agent for biofilm mitigation. Its ability to disarm bacterial motility and enhance the efficacy of conventional antimicrobials offers a compelling strategy for preventing surface contamination in industrial and clinical settings. Future work should focus on elucidating its precise molecular target, optimizing its efficacy in complex polymicrobial communities, and developing formulations for potential surface coating applications.

> Important Note for Researchers: The information provided here is strictly for in vitro research purposes. This compound has documented toxic effects in animals and is not intended for human or veterinary therapeutic use [1].

References

Agaric Acid and the Mitochondrial Permeability Transition Pore: Mechanism and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Mitochondrial permeability transition is a critical event characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the MPTP. This leads to a loss of membrane potential, osmotic swelling, and the release of pro-apoptotic factors [1]. Agaric acid (AA), a natural product isolated from fungi such as Polyporus officinalis and Polyporus igniarius, is a recognized inducer of the MPTP [2] [3] [4]. Its primary molecular target is the adenine nucleotide translocase (ANT), a key protein complex in the inner mitochondrial membrane [2] [1]. This note details the mechanism and provides a protocol for using this compound to study MPTP in vitro.

Mechanism of Action this compound functions as an ANT antagonist [3]. Its proposed mechanism involves:

  • Direct ANT Interaction: The citrate moiety of this compound binds directly to the ANT. This interaction is stabilized by the insertion of the this compound alkyl chain into the lipid milieu of the mitochondrial membrane [2].
  • Pore Induction: Binding to ANT facilitates the conversion of the specific ADP/ATP transporter into a non-specific pore, leading to MPTP opening [2] [1].
  • Downstream Consequences: MPTP opening results in a cascade of events, including the efflux of accumulated Ca²⁺, collapse of the transmembrane potential ((\Delta\Psi_m)), and large-amplitude mitochondrial swelling [2] [3] [4]. Furthermore, this process increases the generation of reactive oxygen species (ROS), promotes lipid peroxidation, and triggers the detachment of cytochrome c from the inner membrane, committing the cell to apoptosis [1].

The following diagram illustrates this mechanism and its consequences:

G cluster_0 Initial Binding cluster_1 Core Event cluster_2 Functional Consequences cluster_3 Oxidative Stress & Apoptosis AA This compound (AA) ANT Adenine Nucleotide Translocase (ANT) AA->ANT Binds via citrate moiety & alkyl chain insertion MPTP MPTP Opening ANT->MPTP Induces CaRelease Ca²⁺ Efflux MPTP->CaRelease Causes PotentialCollapse Collapse of Transmembrane Potential (ΔΨm) MPTP->PotentialCollapse Causes Swelling Mitochondrial Swelling MPTP->Swelling Causes Events Downstream Events ROS Increased ROS Production CaRelease->ROS Promotes PotentialCollapse->ROS Promotes CytochromeC Cytochrome c Release ROS->CytochromeC Triggers

Quantitative Data Summary The following table summarizes key quantitative findings from published studies on this compound's effects.

Parameter Observed Effect Experimental Context Citations
MPTP Induction Promotes Ca²⁺ efflux, (\Delta\Psi_m) collapse, and swelling Rat kidney cortex mitochondria [2] [1]
ANT Binding Blocks eosin-5-maleimide (EMA) labeling of ANT Isolated mitochondria [2]
Oxidative Stress Increases H₂O₂ production; inhibits superoxide dismutase (SOD) activity; induces lipid & DNA damage Rat kidney cortex mitochondria [1]
Inhibition Profile Effects inhibited by ADP, Cyclosporine A (CsA), and Tamoxifen (TAM) In vitro assays [2] [1]
Solubility ~125 mg/mL in DMSO (~300 mM) For stock solution preparation [4]

Detailed Experimental Protocol

Title: In Vitro Induction of Mitochondrial Swelling Using this compound

1. Principle This protocol describes a spectrophotometric method to monitor this compound-induced mitochondrial swelling, a classical indicator of MPTP opening. The decrease in light absorbance as mitochondria swell is measured at 540 nm.

2. Reagents and Materials

  • Isolation Medium: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4.
  • Swelling Assay Medium: 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH, pH 7.2. (Other buffers like 200 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 1 mM Pᵢ, 10 μM EGTA, pH 7.4 can also be used) [2] [5].
  • This compound Stock Solution: Prepare a 100 mM stock in DMSO. Aliquot and store protected from light at -20°C [3] [4].
  • Control Inducers/Inhibitors: 100 μM Ca²⁺, 1 μM Cyclosporine A (CsA), 1 mM ADP.
  • Mitochondria: Freshly isolated mitochondria from rat liver or kidney cortex.

3. Instrumentation

  • Spectrophotometer with temperature-controlled cuvette holder.
  • Magnetic stirrer for cuvette.

4. Procedure

  • Mitochondria Isolation: Isolate mitochondria from the rat kidney cortex by homogenization in ice-cold isolation medium, followed by differential centrifugation (1000 × g for 10 min, then 12,000 × g for 10 min). Keep the mitochondrial pellet on ice [6] [1].
  • Assay Setup: Add 1 mL of swelling assay buffer to a cuvette and equilibrate to 25°C (or 30°C). Add respiratory substrates like 5 mM succinate.
  • Baseline Recording: Add 0.5-1 mg of mitochondrial protein to the cuvette under continuous stirring. Record the baseline absorbance at 540 nm for 1-2 minutes.
  • Induction of Swelling:
    • Test Sample: Add this compound to a final concentration of 10-50 μM [2].
    • Positive Control: Add 100 μM Ca²⁺.
    • Inhibition Control: Pre-incubate mitochondria with 1 μM CsA or 1 mM ADP for 1 minute before adding this compound.
  • Data Acquisition: Monitor the decrease in absorbance at 540 nm for 10-15 minutes after adding the inducer.

The workflow is summarized below:

G Start Isolate Mitochondria A Prepare Assay Buffer (125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2) Start->A B Add Mitochondria (0.5-1 mg protein) Record Baseline A₅₄₀ A->B C Add this compound (10-50 µM final concentration) B->C D Monitor Swelling (Decrease in A₅₄₀ for 10-15 min) C->D Inhibit Optional: Pre-incubate with inhibitor (e.g., 1 µM CsA) Inhibit->B 2 min

5. Data Analysis

  • Plot absorbance at 540 nm (A₅₄₀) versus time.
  • The rate and extent of swelling are quantified by the slope and total percentage decrease in A₅₄₀.
  • Compare the traces in the presence and absence of inhibitors to confirm MPTP-specific swelling.

Troubleshooting and Notes

  • Membrane Fluidity: The effect of this compound is dependent on membrane fluidity, so consistent mitochondrial preparation is key [2].
  • ANT Specificity: The inhibitory effect of ADP on AA-induced swelling supports the involvement of ANT [2].
  • Solvent Control: The final concentration of DMSO in the assay should not exceed 0.5% (v/v). Include a vehicle control.
  • Mitochondrial Viability: Always assess the quality of mitochondrial preparations by measuring the respiratory control ratio (RCR) prior to swelling assays.

References

  • This compound induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. [2]
  • Interaction of this compound with the Adenine Nucleotide Translocase Induces Mitochondrial Oxidative Stress. Biochemistry Research International. 2020;2020:5253108. doi: 10.1155/2020/5253108. [1]
  • Product Information: this compound. TargetMol. Cas No. 666-99-9. [3]
  • Product Information: Agaricic acid. InvivoChem. Cas No. 666-99-9. [4]

References

Comprehensive Application Notes and Protocols: Agaric Acid for Broad-Spectrum Biofilm Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biofilm Inhibition Strategy

Bacterial biofilms represent a significant challenge in both clinical and industrial settings due to their inherent tolerance to antimicrobial agents and disinfectants. Biofilm-associated infections are notoriously difficult to eradicate, with bacteria in biofilms demonstrating up to 1000-fold increased resistance to antibiotics compared to their planktonic counterparts [1]. This enhanced resistance is mediated through multiple mechanisms, including physical barrier protection by extracellular polymeric substances (EPS), metabolic heterogeneity within the biofilm community, and upregulated efflux pump activity [2] [1].

Traditional antibiotic therapies often fail to effectively penetrate and eradicate biofilm-associated bacteria, leading to persistent and recurrent infections. This limitation has driven research toward anti-virulence strategies that specifically target biofilm formation without exerting direct bactericidal pressure [3] [4]. Among these emerging approaches, early-stage biofilm intervention has demonstrated particular promise, as nascent biofilms exhibit greater susceptibility to antimicrobial agents compared to mature structures [2]. Within this context, agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid), a natural compound derived from fungi, has emerged as a potent anti-biofilm agent that specifically inhibits early biofilm formation through a novel mechanism of action [3] [5].

Mechanism of Action

This compound exerts its anti-biofilm activity primarily through interference with bacterial motility, a critical factor in the initial stages of biofilm development. Unlike conventional antibiotics, this compound does not significantly affect planktonic bacterial growth at biofilm-inhibitory concentrations, indicating a specific anti-virulence mechanism rather than bactericidal activity [3] [5].

Molecular Targeting of Flagellar Function

The anti-biofilm activity of this compound is mediated through the downregulation of flagellar motility genes. Screening of a GFP-promoter fusion library of Salmonella Typhimurium biofilm-related genes revealed that this compound specifically inhibits transcription of key flagellar assembly and function genes, including:

  • fliA: Encoding the flagellar sigma factor essential for class III flagellar gene expression
  • flgK: Coding for a hook-associated protein that stabilizes the hook-filament junction
  • motA: Responsible for the torque-generating component of the flagellar motor [3]

Notably, this compound does not abolish flagellar biosynthesis but rather impairs motor function, as evidenced by the complete abrogation of swimming motility in soft agar assays despite normal flagellar appearance under microscopy [3]. This specific targeting of functional motility rather than structural assembly represents a sophisticated approach to biofilm prevention.

Regulatory Effects and Downstream Consequences

This compound's impact on flagellar gene expression produces a cascade of inhibitory effects on biofilm development:

Table 1: this compound Effects on Biofilm Formation and Bacterial Physiology

Parameter Effect of this compound Experimental Evidence
Biofilm biomass Concentration-dependent reduction 99.9% inhibition at 800 μM in Salmonella [3]
Surface colonization Significant decrease in adherent cells CFU reduction on glass surfaces [3]
Motility Complete abrogation Elimination of swimming halos in soft agar [3]
Planktonic growth No inhibition at biofilm-effective concentrations MIC of 8 mM vs. biofilm inhibition at 100-800 μM [3]
Matrix protection Reduced matrix production Greater inhibition of biomass vs. cell count [3]

The transcriptional repression of flagellar genes disrupts the critical transition from reversible to irreversible adhesion during early biofilm formation [2]. Without functional motility, bacteria cannot effectively explore surfaces or establish the cell-surface interactions necessary for stable attachment and microcolony development [3].

G AgaricAcid AgaricAcid FlagellarGenes Flagellar Gene Transcription (fliA, flgK, motA) AgaricAcid->FlagellarGenes Downregulates Motility Flagellar Motor Function FlagellarGenes->Motility Impairs Adhesion Initial Surface Adhesion Motility->Adhesion Disrupts EarlyBiofilm Early Biofilm Development Adhesion->EarlyBiofilm Prevents MatureBiofilm Mature Biofilm EarlyBiofilm->MatureBiofilm Inhibits

Figure 1: Mechanism of this compound-Mediated Biofilm Inhibition. This compound downregulates key flagellar genes, impairing motor function and disrupting the initial surface adhesion necessary for early biofilm development.

Experimental Protocols & Methodologies

Biofilm Inhibition Assay

Purpose: To quantify the concentration-dependent inhibitory effects of this compound on bacterial biofilm formation.

Materials:

  • Bacterial strains: Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli [3]
  • This compound stock solution: 100 mM in DMSO or appropriate solvent
  • Calgary biofilm device or 96-well polystyrene microtiter plates
  • Crystal violet staining solution (0.1% w/v)
  • Acetic acid (30% v/v) for crystal violet dissolution
  • Microplate reader capable of measuring OD~570~nm [3]

Procedure:

  • Prepare this compound working solutions in appropriate growth medium (e.g., LB, TSB) to final concentrations ranging from 12.5 μM to 800 μM. Include solvent-only controls.
  • Standardize bacterial inoculum to ~10^6^ CFU/mL in growth medium.
  • Aliquot 150 μL of bacterial suspension into wells containing 50 μL of this compound working solutions (final volume 200 μL per well).
  • Incubate statically for 24-48 hours at optimal growth temperature (typically 37°C).
  • Carefully remove planktonic cells and rinse adhered biofilms gently with phosphate-buffered saline (PBS).
  • Fix biofilms by air drying for 45 minutes or methanol treatment for 15 minutes.
  • Stain with 0.1% crystal violet for 15 minutes, then rinse thoroughly to remove unbound dye.
  • Solubilize bound crystal violet in 30% acetic acid (200 μL/well) for 15 minutes with shaking.
  • Measure absorbance at 570 nm to quantify biofilm biomass [3].

Data Analysis: Calculate percentage inhibition relative to untreated controls using the formula: % Inhibition = [1 - (OD~570~ treated / OD~570~ control)] × 100 Dose-response curves can be generated to determine IC~50~ values for different bacterial strains.

Motility Assay

Purpose: To evaluate the effect of this compound on bacterial swimming motility.

Materials:

  • Soft agar plates (0.3% agar in appropriate growth medium)
  • Sterile toothpicks or inoculation needles
  • Incubator set at optimal growth temperature [3]

Procedure:

  • Prepare soft agar plates containing sub-inhibitory concentrations of this compound (e.g., 50-200 μM) along with solvent controls.
  • Stab-inoculate plates with fresh bacterial cultures using sterile toothpicks.
  • Incubate upright for 16-24 hours at appropriate temperature.
  • Measure migration halo diameters from the center of inoculation to the edge of bacterial growth [3].

Interpretation: Complete abrogation of halo formation indicates potent motility inhibition, as demonstrated with this compound at 100 μM in Salmonella Typhimurium [3].

Enhanced Antimicrobial Susceptibility Testing

Purpose: To evaluate whether this compound pretreatment sensitizes biofilms to conventional antimicrobials.

Materials:

  • Mature biofilms grown with/without this compound pretreatment
  • Test antimicrobials: hydrogen peroxide (0.25%), ciprofloxacin (1 μM) [3]
  • PBS for rinsing
  • Recovery medium for CFU enumeration

Procedure:

  • Grow biofilms for 48 hours with/without sub-inhibitory this compound concentrations.
  • Gently rinse established biofilms with PBS.
  • Apply antimicrobial treatment for specified duration.
  • Dislodge biofilm cells by vortexing with glass beads or sonication.
  • Serially dilute and plate on appropriate agar for CFU enumeration [3].

Data Analysis: Compare log~10~ reduction in viable counts between pretreated and untreated biofilms. This compound pretreatment significantly enhances susceptibility to hydrogen peroxide in Salmonella biofilms [3].

G cluster_1 Biofilm Inhibition Assay cluster_2 Enhanced Susceptibility Testing Start Start Culture Prepare Bacterial Inoculum Start->Culture Treatment Apply this compound (12.5-800 μM) Culture->Treatment Incubation Static Incubation 24-48 hours Treatment->Incubation Treatment->Incubation Analysis Biofilm Quantification Incubation->Analysis Incubation->Analysis Assessment Susceptibility Assessment Analysis->Assessment CrystalViolet Crystal Violet Staining OD570 measurement Analysis->CrystalViolet CFUEnumeration CFU Enumeration Analysis->CFUEnumeration Antimicrobial Antimicrobial Challenge (H2O2, Ciprofloxacin) Analysis->Antimicrobial End End Assessment->End

Figure 2: Experimental Workflow for this compound Biofilm Inhibition Studies. The diagram outlines key methodological steps for evaluating this compound's anti-biofilm properties and potential combinatory effects with conventional antimicrobials.

Application Considerations

Spectrum of Activity

This compound demonstrates broad-spectrum anti-biofilm activity against clinically relevant pathogens:

Table 2: Spectrum of this compound Biofilm Inhibition Across Bacterial Species

Bacterial Species Effective Concentration Range Inhibition Level Key Observations
Salmonella Typhimurium 100-800 μM Up to 99.9% Motility-dependent inhibition [3]
Escherichia coli ≥12.5 μM Significant inhibition Enhanced sensitivity compared to Salmonella [3]
Pseudomonas aeruginosa 100-800 μM Significant inhibition Broad-spectrum activity confirmation [3]
Staphylococcus aureus 100-800 μM Significant inhibition Broad-spectrum activity confirmation [3]
Combinatory Therapeutic Strategies

The biofilm-sensitiveing effect of this compound presents promising opportunities for combination therapy:

  • Preventive treatment with this compound followed by conventional disinfectants (e.g., hydrogen peroxide) significantly enhances pathogen eradication [3]
  • Matrix reduction by this compound improves antimicrobial penetration to embedded cells
  • Lower effective concentrations of conventional antimicrobials may be sufficient when combined with this compound pretreatment, potentially reducing side effects and resistance selection pressure
Treatment Modalities and Formulation Considerations

For practical application, several formulation strategies should be considered:

  • Surface coatings: Incorporation into hydrophilic polymer coatings for medical devices or food-contact surfaces [2]
  • Combination solutions: Co-application with conventional disinfectants in industrial settings
  • Nanoparticle delivery: Enhanced bioavailability through encapsulation technologies [1]

Conclusion

This compound represents a promising anti-virulence agent with specific activity against early-stage biofilm formation across multiple bacterial pathogens. Its unique mechanism of motility inhibition without bactericidal pressure offers a strategic advantage for preventive approaches in clinical and industrial settings. The documented broad-spectrum activity and biofilm-sensitiveing effects position this compound as a valuable candidate for combination therapies aimed at overcoming biofilm-mediated treatment failures. Further research into formulation optimization and in vivo efficacy will strengthen its translational potential.

References

agaric acid solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the standard safe concentrations for DMSO and ethanol in biological assays? It depends on the biological system. For instance, in studies with human spermatozoa, concentrations below 0.9% for ethanol and 1.5% for DMSO are recommended to minimize impact on total motility. However, for other cell types, a dose-response test is always advised [1].
  • Besides DMSO, what other solvents can I use? Ethanol (EtOH) is a widely used alternative. The choice between DMSO and EtOH can be solute-dependent; for example, one study found DMSO more effective at solubilizing Caffeic Acid, while EtOH was better for trans-Anethole [2].
  • How can I reduce the amount of organic solvent needed? Combining a small amount of solvent with cyclodextrins (CD) can create a synergistic effect. Cyclodextrins can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions and allowing for a reduction in solvent concentration [2].
  • My compound is still not soluble. What advanced formulation strategies can I try? For highly challenging molecules like PROTACs (which are large and hydrophobic), converting the compound into an Amorphous Solid Dispersion (ASD) has proven successful. This technique embeds the drug into a polymer matrix, preventing crystallization and enhancing dissolution [3].

Troubleshooting Guide: Solubility Enhancement Strategies

The following table summarizes key strategies you can employ to overcome solubility challenges.

Strategy Key Mechanism Example Application Key Findings
Cosolvency [2] Reduces aqueous medium polarity, improves lipophilicity DMSO/Water and EtOH/Water mixtures for trans-Anethole & Caffeic Acid Exponential solubility increase with solvent percentage; effect is solute-dependent [2].
Cyclodextrin Complexation [2] Hydrophobic cavity forms inclusion complexes with guest molecules α- and β-Cyclodextrins with organic solvents (DMSO/EtOH) Enables reduction of organic solvent; β-CD generally showed higher complexation efficiency [2].
Amorphous Solid Dispersions (ASD) [3] Drug amorphously embedded in polymer, generates supersaturation ARCC-4 (a PROTAC) in HPMCAS or Eudragit L 100-55 Achieved pronounced supersaturation without precipitation; superior to liquisolid formulations for this case [3].
Particle Size Reduction (Nanoparticles) [4] Increases surface area to enhance dissolution rate Curcumin in polymeric nanoparticles via ultrasonication Particle size and drug-polymer interactions, modulated by ultrasonication, critical for dissolution enhancement [4].

Experimental Data & Safe Solvent Limits

When using solvents in biological systems, it is critical to know their toxicity thresholds. Research on human spermatozoa provides a reference for the maximum recommended concentrations of DMSO and Ethanol to avoid significant impact on biological parameters.

Solvent Total Motility Progressive Motility Vitality Capacitation Acrosome Integrity
Ethanol (EtOH) 0.9% 0.7% >2% 0.3% >2%
DMSO 1.5% 1.1% >2% 0.3% >2%

Table based on concentrations causing a 5% decline in sperm parameters after 4-hour incubation [1].

Detailed Experimental Protocols

Protocol 1: Supersaturation Assay for Polymer Screening

This miniaturized assay helps identify polymers that can generate and stabilize a supersaturated solution of your compound, a key principle behind ASDs [3].

G A Prepare polymer solutions (1.25 mg/mL in phosphate buffer pH 6.8) C Initiate assay: Add 100 µL stock to 20 mL polymer solution A->C B Prepare compound stock solution (40 mg/mL in DMSO) B->C D Incubate at 37°C with agitation (75 rpm) C->D E Sample and analyze concentration via HPLC over time D->E F Select polymers that maintain high supersaturation E->F

Materials: Your compound, suitable polymers (e.g., HPMCAS, Eudragit L 100-55, Copovidone), DMSO, 0.05 M Phosphate Buffer (pH 6.8), HPLC system [3].

Procedure:

  • Preparation: Dissolve various polymers at 1.25 mg/mL in the phosphate buffer. Prepare a concentrated stock solution of your compound in DMSO (e.g., 40 mg/mL).
  • Initiation: Add a small volume of the DMSO stock (e.g., 100 µL) to 20 mL of the polymer solution under agitation (75 rpm) in a dissolution apparatus. This creates a theoretical compound concentration of 0.2 mg/mL.
  • Incubation & Monitoring: Maintain the temperature at 37°C. Sample the solution at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
  • Analysis: Centrifuge samples and analyze the supernatant via HPLC to determine the concentration of the compound in solution over time. Polymers that prevent precipitation and maintain a high concentration are leading candidates for ASD development [3].
Protocol 2: Phase Solubility Analysis with Cyclodextrins

This method determines the solubility enhancement and binding efficiency of cyclodextrins for your compound, both in pure water and in water-solvent mixtures [2].

G Start Start: Prepare aqueous media (varying solvent percentages) A Add increasing concentrations of cyclodextrin (α-CD, β-CD) Start->A B Add excess of the compound A->B C Agitate for 24-72 hours at 25°C to reach equilibrium B->C D Centrifuge and filter samples C->D E Analyze supernatant concentration via UV-Vis or HPLC D->E F Plot compound solubility vs. CD concentration to generate phase diagram E->F

Materials: Your compound, α- and β-Cyclodextrin, solvents (DMSO, EtOH), deionized water, UV-Vis spectrophotometer or HPLC [2].

Procedure:

  • Media Preparation: Prepare a series of vials with aqueous solutions. These can be pure water or water mixed with a fixed, low percentage of a solvent like DMSO or EtOH (e.g., 5%, 15%).
  • Add Cyclodextrin: To each vial, add an increasing concentration of cyclodextrin (e.g., 0 mM, 2 mM, 4 mM, etc.).
  • Equilibration: Add an excess of your compound to each vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.
  • Analysis: After equilibration, centrifuge the samples and filter the supernatant to remove undissolved material. Analyze the concentration of the dissolved compound in the supernatant.
  • Data Plotting: Plot the concentration of dissolved compound versus the concentration of cyclodextrin to create a phase solubility diagram. A linear increase (AL-type) indicates the formation of a 1:1 inclusion complex, from which the complexation efficiency (CE) can be calculated [2].

References

agaric acid stability storage protection from light

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

The table below summarizes the key storage conditions for agaric acid as specified by a chemical supplier [1].

Aspect Specification
Physical Form Solid [1]
Recommended Storage 4°C, protect from light [1]
Solvent for Stock Solution DMSO [1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light) [1]
Handling Instructions Use newly opened DMSO to prepare solutions, as hygroscopic DMSO can impact solubility [1]

Frequently Asked Questions

Q1: Why is it critical to protect this compound from light during storage? Light can act as an energy source that drives chemical degradation. The instruction to "protect from light" is a standard precaution for many light-sensitive chemical and biological compounds to maintain their stability and potency over time [1].

Q2: How should I prepare and store a stock solution of this compound? Follow this recommended protocol [1]:

  • Solvent: Use DMSO to prepare the stock solution.
  • Concentration: A typical stock concentration is 20.8 mg/mL.
  • Storage: Aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.
  • Handling: Always protect the solution from light and avoid repeated freeze-thaw cycles to prevent degradation.

Q3: The solid this compound is stored at 4°C. Can I store my stock solution at the same temperature? No. While the solid is stable at 4°C, a dissolved solution in DMSO is much more susceptible to degradation and requires storage at much lower temperatures (-20°C or -80°C) for long-term stability [1].

Troubleshooting Common Scenarios

  • Scenario: Precipitate in stock solution. If you see precipitate after thawing a stock solution, warm it gently and sonicate to re-dissolve the compound. Before use, ensure the solution is clear and at room temperature.

  • Scenario: Loss of biological activity. If your experiments show a loss of expected activity, the most likely cause is degradation of the compound. Verify that you have followed the storage guidelines: protected from light, used fresh DMSO for preparation, stored stock solutions at -80°C or -20°C, and avoided using stock solutions that have undergone multiple freeze-thaw cycles or have been stored beyond the recommended duration [1].

Experimental Context & Mechanisms of Action

Understanding the biological roles of this compound can help in designing your experiments. Here is a summary of its key mechanisms:

The diagram above shows that this compound is a multi-target agent [1] [2]:

  • Biofilm Inhibition: It reduces biofilm formation in bacteria like Salmonella by downregulating flagellar genes and inhibiting bacterial motility, without affecting planktonic growth [1] [2].
  • Mitochondrial Disruption: It inhibits the adenine nucleotide translocase and induces mitochondrial permeability transition, leading to Ca²⁺ release, disruption of the transmembrane potential, and mitochondrial swelling [1].
  • Metabolic Inhibition: It also inhibits citrate transport in liver mitochondria and participates in the inhibition of fatty acid synthesis [1].

Key Takeaways for Researchers

  • Adhere to Storage Protocols: Strictly follow the 4°C, dark storage for solids and low-temperature storage for DMSO stocks to maintain compound integrity [1].
  • Plan Experiments Around Stability: The limited shelf life of stock solutions means you should plan your experiments and prepare aliquots accordingly to avoid repeated freeze-thaw cycles [1].
  • Confirm Activity Experimentally: If you suspect degradation, compare the activity of a fresh stock against an old one in a bioassay, such as the biofilm inhibition assay [2].

References

agaric acid biofilm inhibition not working concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Agaric Acid Biofilm Inhibition: Key Experimental Parameters

Parameter Details from Literature Considerations for Optimization

| Effective Concentration Range | • Salmonella Typhimurium: >100 µM; 99.9% inhibition at 800 µM. • E. coli TG1: Significant inhibition at 12.5 µM. • Pseudomonas aeruginosa & Staphylococcus aureus: Also inhibited, but specific MIC not provided. [1] | Different bacterial species show varying sensitivity. A broad range (e.g., 12.5 µM to 800 µM) should be tested for new applications. | | Solvent & Stock Solution | • Solvent: Ethanol is commonly used for mushroom extract preparation. [2] • Stock Concentration: 50-100 mM in ethanol is a practical starting point. [1] | Ensure the final solvent concentration in the assay (e.g., 1% v/v) does not affect bacterial growth or biofilm formation. | | Critical Experimental Factor | • Preventive Application: this compound must be added during biofilm formation; it does not eradicate mature biofilms. [1] | The compound inhibits initial attachment. Timing of addition is critical for success. | | Mechanism of Action | • Motility Inhibition: Downregulates flagellar motor gene motA and sigma factor fliA. • Phenotype: Completely abrogates swimming motility. [1] | Confirm target engagement by checking for reduced motility in your test strain. | | Bacterial Growth Phase | • Use static serial passages to promote expression of adhesion structures like type 1 pili. [3] | Bacteria prepared for robust biofilm formation may respond more consistently to treatment. | | Biofilm Quantification Method | • Crystal Violet Staining: Measures total attached biomass (cells + matrix). • CFU Counting: Quantifies the number of viable adhered cells. [1] [3] | Crystal violet often shows a stronger inhibitory effect with this compound, suggesting it heavily targets the matrix. Using both methods provides a complete picture. |

Step-by-Step Experimental Protocol

Here is a detailed workflow for conducting a biofilm inhibition assay, incorporating best practices from the literature.

1. Prepare Bacterial Culture 1. Prepare Bacterial Culture • Use static serial passages to promote expression of adhesion factors. 2. Prepare Compound Solutions 2. Prepare Compound Solutions • Prepare fresh stock in ethanol (e.g., 50 mM). • Dilute in medium to final concentrations covering 12.5 µM to 800 µM. 1. Prepare Bacterial Culture->2. Prepare Compound Solutions 3. Set Up Biofilm Assay 3. Set Up Biofilm Assay (Preventive) • Inoculate diluted bacteria (e.g., ~5×10⁵ CFU/ml) directly into wells with compound. • Include solvent-only and growth medium controls. 2. Prepare Compound Solutions->3. Set Up Biofilm Assay 4. Incubate for Biofilm Formation 4. Incubate for Biofilm Formation • Incubate under static conditions at 37°C. • Use fed-batch method: replace medium every 24h for long-term assays. 3. Set Up Biofilm Assay->4. Incubate for Biofilm Formation 5. Quantify Biofilm 5. Quantify Biofilm • Option A: Crystal Violet Staining  (total biomass). • Option B: CFU Counting (viable cells). 4. Incubate for Biofilm Formation->5. Quantify Biofilm 6. Analyze and Troubleshoot 6. Analyze and Troubleshoot • Check planktonic growth to rule out  general toxicity. • Perform motility assay to confirm mechanism. • Validate with genetic mutant (e.g., ΔmotA). 5. Quantify Biofilm->6. Analyze and Troubleshoot

Key Steps Elaborated:
  • Prepare this compound Solutions: Dissolve this compound in high-purity ethanol to create a concentrated stock solution (e.g., 50 mM). Dilute this stock in your bacterial growth medium to achieve the desired final concentrations for your assay. Always include a vehicle control with the same concentration of ethanol. [1] [2]
  • Confirm Non-Toxicity: Check the planktonic growth curve of your bacteria in the presence of this compound. Since it is an anti-virulence compound, it should not inhibit planktonic growth at your working concentrations. If growth is inhibited, the concentration is too high and is bactericidal, not just anti-biofilm. [1]
  • Validate the Mechanism: To confirm that this compound is working as expected in your system, perform a complementary swimming motility assay in soft agar. A successful treatment will show a significantly reduced migration halo compared to the control. For further validation, test a ΔmotA mutant, which should show similarly reduced biofilm formation that is not further inhibited by this compound. [1]

Frequently Asked Questions (FAQs)

Q1: My this compound is not inhibiting biofilm at 200 µM. What could be wrong?

This is a common issue. Please check the following:

  • Timing: Did you add the compound at the same time as the bacteria? Adding it after biofilm has formed (e.g., after 4-8 hours) will be ineffective. [1]
  • Solvent Effect: Is the final concentration of ethanol in your well ≤1%? Higher concentrations can themselves affect biofilm or kill bacteria, skewing results.
  • Bacterial Strain: The sensitivity varies. E. coli can be inhibited at 12.5 µM, while Salmonella requires over 100 µM. You may need to test a much wider concentration range. [1]
Q2: The crystal violet staining shows inhibition, but the CFU count is still high. Is this normal?

Yes, this is expected and confirms the reported mechanism. this compound has a stronger inhibitory effect on the biofilm matrix (measured by crystal violet) than on the initial attachment of cells (measured by CFU). This phenotype is consistent with its role in inhibiting motility rather than being a biocide. [1]

Q3: Can I use this compound to treat an already established biofilm?

No. The available research clearly indicates that this compound is a preventive agent. It works by stopping planktonic cells from attaching and initiating biofilm formation. It does not effectively disperse or kill cells in a mature biofilm. [1] For eradicating existing biofilms, you would need a different strategy, such as using matrix-degrading enzymes (e.g., DNase, dispersin B) in combination with antibiotics. [4] [5]

Q4: Are there any advanced methods to optimize the bioactive potential of natural compounds like this compound?

References

agaric acid extraction efficiency improvement different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Performance & Extraction Efficiency

This table summarizes how different solvents and techniques perform in extracting organic acids and related bioactive compounds, providing a basis for selecting your extraction system.

Solvent / Technique Target Compound / Source Extraction Efficiency / Yield Key Findings
2-Methyltetrahydrofuran Aromatic acids (e.g., p-hydroxybenzoic, vanillic) from lignin [1] ~98-99% for HBAC & VANAC [1] High extraction efficiency, but has a drawback of high mutual solubility (dissolves in water phase) [1].
Geraniol (Terpenoid) Aromatic acids (e.g., p-hydroxybenzoic, vanillic) from lignin [1] >97% for HBAC & VANAC; 96.57% for SYRAC [1] Achieved nearly complete recovery of some acids and high recovery of syringic acid [1].
Hydrophobic Deep Eutectic Solvent (HDES) Syringic acid from lignin [1] 87.15% recovery [1] Highest recovery for syringic acid; however, may face hydrolysis or form a third phase when contacted with NaOH [1].
80% Acetone (v/v in water) Phenolic compounds from deseeded Opuntia stricta fruit [2] Highest TPC & TFC [2] Outperformed 80% methanol and 80% ethanol in extracting phenolics and flavonoids, and showed the highest antioxidant activity [2].
75% Methanol (v/v in water) Isoxazole derivatives (Ibotenic acid, Muscimol) from Fly Agaric [3] Described as a "universal and most common extractant" [3] Recommended for liquid-liquid or solid-phase extraction of water-soluble target compounds from biological fluids or mushroom fruiting bodies [3].
Accelerated Solvent Extraction (ASE) Polysaccharides from Chestnut Mushroom [4] 19.77% yield (in 6.5 min) [4] A high-pressure, high-temperature technique that was significantly faster and yielded more than reflux or ultrasound methods [4].

Troubleshooting Common Extraction Issues

Here are solutions to frequently encountered problems in solvent extraction processes.

FAQ: My extraction efficiency is low. How can I improve it?

Low efficiency can stem from incorrect solvent choice, suboptimal technique, or incomplete cell disruption.

  • Confirm Solvent Polarity: Ensure your solvent's polarity matches your target compound. Agarics contain a range of compounds from water-soluble isoxazoles like ibotenic acid and muscimol [3] to less polar organic acids. A universal starting point is 75% methanol [3]. For more hydrophobic compounds, renewable solvents like geraniol or 2-methyltetrahydrofuran have shown excellent efficiency for aromatic acids [1].
  • Upgrade Your Technique: Consider moving beyond conventional maceration.
    • Microwave-Assisted Extraction (MAE) uses controlled microwave heating to rapidly and efficiently rupture plant cells, leading to higher yields of phytochemicals in a fraction of the time [5].
    • Ultrasound-Assisted Extraction (UAE) uses cavitation bubbles to break down cell walls, improving the release of intracellular compounds and is especially good for heat-sensitive materials [5].
    • Accelerated Solvent Extraction (ASE) uses high pressure and temperature to achieve very high yields quickly [4].
  • Optimize the Process: Use experimental design like Response Surface Methodology (RSM) to find the ideal combination of temperature, time, and solvent-to-material ratio [4].
FAQ: I am getting a low recovery yield during back-extraction.

This occurs when the target compound does not transfer effectively from the solvent phase into the separate purification phase.

  • Check pH and Aqueous Phase: Back-extraction of organic acids is often done into a basic aqueous solution (e.g., NaOH). Ensure the concentration (e.g., 0.1 M NaOH is used) [1] and pH are optimal for converting the acid to its water-soluble salt form.
  • Beware of Solvent Instability: Some advanced solvents, particularly certain Hydrophobic Deep Eutectic Solvents (HDES), can be unstable in strong alkali conditions, leading to hydrolysis or the formation of a third phase, which complicates recovery [1]. Test your solvent's stability or switch to a more robust one like 1-octanol or geraniol if this is an issue [1].
FAQ: How do I choose between all these different extraction methods?

The choice involves balancing efficiency, cost, and compound stability. The following workflow can help you make a strategic decision.

start Start: Goal is to extract organic acids from agaric q1 Is the target compound heat-sensitive? start->q1 q2 Is the primary goal maximum yield and purity regardless of equipment cost? q1->q2 No uae Recommended: Ultrasound-Assisted Extraction (UAE) q1->uae Yes q3 Is the primary goal high yield with minimal equipment cost? q2->q3 No ase Consider: Accelerated Solvent Extraction (ASE) q2->ase Yes q4 Is the project scale-up and cost-effectiveness a major concern? q3->q4 No mae Recommended: Microwave-Assisted Extraction (MAE) q3->mae Yes maceration Suitable: Conventional Maceration or Soxhlet q4->maceration Yes

Detailed Experimental Protocols

For reliable results, follow these standardized protocols adapted from recent research.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is efficient and preserves heat-sensitive compounds [5].

  • Preparation: Lyophilize and grind mushroom material into a fine powder.
  • Loading: Mix 1 g of powder with 30 mL of chosen solvent (e.g., 75% methanol) in a sealed conical flask [5] [3].
  • Sonication: Place the mixture in an ultrasonic bath. Process for 15-25 minutes at a power of 100-250 W and a frequency of 40 kHz. Maintain temperature around 25-60°C [5] [6].
  • Sepiation: Centrifuge the resulting mixture at 10,000×g for 10 minutes at 4°C to remove solid particulates [5].
  • Concentration: Collect the supernatant and concentrate it at 40°C using a rotary evaporator [5].
  • Analysis: Store the dried extract at -18°C until analysis [5].
Protocol 2: Microwave-Assisted Extraction (MAE)

This technique uses rapid volumetric heating for high efficiency and short extraction times [5].

  • Preparation: Lyophilize and grind mushroom material into a fine powder.
  • Loading: Mix 1 g of powder with 30 mL of solvent (e.g., ethanol) in a specialized MAE vessel [5].
  • Microwave Processing: Extract for 165 seconds at a microwave power level of 550 W. This rapidly heats the solution, rupturing cell walls [5].
  • Cooling: Allow the vessels to cool to room temperature.
  • Separation & Concentration: Centrifuge the mixtures at 10,000×g for 10 minutes at 4°C. Collect the supernatant and concentrate using a rotary evaporator at 40°C [5].
  • Analysis: Store the dried extract at -18°C for further analysis [5].

References

agaric acid mitochondrial assay troubleshooting nonspecific effects

Author: Smolecule Technical Support Team. Date: February 2026

Agaric Acid Experimental Parameters & Troubleshooting

Parameter / Challenge Key Information Troubleshooting Strategy
Working Concentration Induces mPTP at 2.5-20 μM; effective at 3 μM for Ca²⁺ flux, ΔΨ collapse, swelling [1] [2]. Start with 3-5 μM; titrate while monitoring effects. High concentrations (>20 μM) increase non-specific damage [1] [2].
Calcium Dependence Pore opening and ΔΨ collapse require matrix Ca²⁺ [1]. Pre-load mitochondria with a controlled, sub-saturating Ca²⁺ pulse (e.g., 50-100 nmol/mg protein) before Ag Ac addition.
Temperature & Fluidicity Ca²⁺ release rate increases with temperature (10°C to 35°C); effect restrained by fluidity-decreasing 6-ketocholestanol [2]. Standardize incubation temperature (e.g., 25°C or 37°C). Consider membrane fluidity modifiers for controls (e.g., 6-ketocholestanol).
Oxidative Stress Ag Ac increases H₂O₂ production, inhibits SOD activity, promotes lipid peroxidation [1]. Include antioxidant controls (e.g., 20 μM Tamoxifen) to distinguish primary mPTP effects from secondary oxidative damage [1].
Non-specific Pore Opening Switches ANT to non-specific pore; releases Ca²⁺, collapses ΔΨ, causes swelling [1] [2]. Validate with mPTP inhibitors (e.g., Cyclosporin A). Use ANT ligands (e.g., ADP, Carboxyatractyloside) as controls [1] [2].
Cellular Toxicity High doses (5-15 g in humans) cause vomiting; depresses nervous/respiratory systems in animals [3]. Use lowest effective concentration; confirm cell viability simultaneously in cell-based assays.

Mechanistic Insights & Experimental Design

This compound is a known inhibitor of the Adenine Nucleotide Translocase (ANT) [4]. It interacts with ANT, promoting its switch from a specific transporter to a non-specific pore, a core component of the Mitochondrial Permeability Transition Pore (mPTP) [2]. This interaction is highly dependent on membrane fluidity and can lead to a cascade of disruptive events.

The following diagram illustrates the core mechanism of this compound-induced mPTP opening and the consequent cascade of mitochondrial events, which are often the source of non-specific effects in assays.

G AgaricAcid This compound (Ag Ac) ANT Adenine Nucleotide Translocase (ANT) AgaricAcid->ANT Binds to PoreOpen mPTP Opening ANT->PoreOpen Induces Cascade Downstream Events PoreOpen->Cascade Triggers CaRelease Ca²⁺ Release PoreOpen->CaRelease Depolarization Membrane Depolarization (ΔΨ↓) PoreOpen->Depolarization Swelling Mitochondrial Swelling PoreOpen->Swelling OxStress Oxidative Stress (↑ROS) Depolarization->OxStress CytoCRelease Cytochrome c Detachment OxStress->CytoCRelease

Recommended Validation Protocols

To confirm that your observed effects are due to specific ANT-mediated mPTP opening and to control for non-specific damage, integrate these validation assays into your workflow.

  • Inhibitor Studies: Pre-incubate with 1µM Cyclosporin A (CsA), a classic mPTP inhibitor, to see if it blocks Ag Ac effects [1].
  • ANT Ligand Competition: ADP (e.g., 20-50 µM) competes with Ag Ac for the ANT binding site and should inhibit pore opening [2].
  • Oxidative Stress Control: The antioxidant Tamoxifen (20 µM) has been shown to inhibit Ag Ac-induced Ca²⁺ efflux, ΔΨ collapse, and swelling [1].
  • Membrane Potential Measurement: Use JC-1 or TMRM dyes [5]. Healthy mitochondria with intact ΔΨ accumulate dye, showing bright red (JC-1 aggregates) or red fluorescence (TMRM). Ag Ac should cause a collapse, indicated by a shift to green (JC-1 monomer) or loss of red signal [5].

Mitochondrial Isolation & mPTP Assay Workflow

For consistent results, a robust and standardized protocol for mitochondrial preparation and analysis is crucial. The following workflow outlines the key steps.

G Step1 1. Homogenize Tissue/Cells in Isotonic Buffer (e.g., Sucrose/EDTA) Step2 2. Low-Speed Centrifugation (500-1,200 x g, 3 min) - Pellet: nuclei, unbroken cells Step1->Step2 Note Perform all steps at 0-4°C using pre-cooled buffers and equipment. Step3 3. High-Speed Centrifugation of Supernatant (15,000 x g, 2 min) - Pellet: Crude Mitochondria Step2->Step3 Keep Supernatant Step4 4. Resuspend Mitochondrial Pellet in Appropriate Assay Buffer Step3->Step4 Step5 5. Run Functional Assays (Swelling, Ca²⁺, ΔΨ, ROS) Step4->Step5

  • Key Buffer Considerations: Use isolation buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.3-7.4) and assay buffer (e.g., 125 mM KCl, 10 mM succinate, 3 mM phosphate, 10 mM HEPES, pH 7.3) [1] [2] [6]. Include protease inhibitors like PMSF during isolation [6].
  • Critical Assay Notes: For swelling, monitor absorbance decrease at 540 nm [1] [2]. For Ca²⁺ flux, use metallochromic indicators like Arsenazo III [1] [2].

References

agaric acid working solution preparation precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Agaric Acid Working Solution Preparation

The table below summarizes key data for preparing this compound working solutions based on supplier information [1].

Parameter Specification / Value
Molecular Weight 416.55 g/mol [1]
CAS Number 666-99-9 [1]
Purity ≥ 99.45% [1]
Recommended Solvent DMSO [1]
Stock Concentration 10 mM (prepared in DMSO) [1]
Solubility in DMSO 125 mg/mL (300.08 mM) [1]
Storage Conditions -80°C for 6 months; -20°C for 1 month (protect from light) [1]

Potential Cause of Precipitation & Troubleshooting

This compound is known to chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which is a primary mechanism for its antimicrobial effects and can lead to precipitation in your solutions [2].

  • Primary Cause: If your experiment involves buffers or media containing Ca²⁺ or Mg²⁺, this compound will bind to them and form an insoluble complex, resulting in precipitation [2].
  • Supporting Evidence: A study designing a self-emulsifying drug delivery system noted that this compound effectively bound 18.7 ± 0.7 g of Ca²⁺ and 12.0 ± 0.6 g of Mg²⁺ per mole of this compound [2].
Troubleshooting Steps
  • Confirm Solvent Compatibility: Ensure the this compound stock is fully dissolved in pure DMSO before dilution. Cloudiness at this stage indicates impure compound or incorrect solvent.
  • Check Buffer Composition: Review the formulation of your aqueous buffer, growth medium, or assay reagent. If it contains CaCl₂, MgSO₄, or similar salts, they are likely precipitating with this compound.
  • Modify Your Protocol:
    • Sequential Addition: Add this compound to your experimental system after first dissolving it in a small volume of DMSO and then diluting it in a divalent-cation-free buffer (e.g., pure water or a specially formulated salt-free buffer).
    • Use Chelating Buffers: For critical experiments, prepare aqueous buffers using purified water and reagents that are free of calcium and magnesium contaminants.

Experimental Protocol Example

Below is a general workflow for preparing an this compound working solution for cell culture experiments, based on the referenced handling instructions [1]. This diagram illustrates the key steps and decision points to help you visualize the process and identify where issues might occur.

G Start Start Preparation Step1 Bring this compound vial to room temp. (Protect from light) Start->Step1 Step2 Calculate volume of pure DMSO needed for stock solution Step1->Step2 Step3 Gently pipette or vortex to dissolve completely (clear solution) Step2->Step3 Decision1 Solution clear and free of particles? Step3->Decision1 Step4 Dilute stock solution into cation-free buffer for working solution Decision1->Step4 Yes Troubleshoot1 Do not proceed. Verify compound/solvent. Decision1->Troubleshoot1 No Decision2 Precipitation occurs after dilution? Step4->Decision2 Step5 Working solution is ready for experiment Decision2->Step5 No Troubleshoot2 Precipitation likely due to Ca²⁺/Mg²⁺. Use cation-free buffer. Decision2->Troubleshoot2 Yes

Key Considerations for Researchers

  • Bioactivity Context: this compound's biological effects are closely tied to its metal-chelating property and function as an inhibitor of adenine nucleotide translocase, impacting mitochondrial function and biofilm formation [1]. Precipitation with cations will reduce its effective concentration and compromise experimental results.
  • In Vivo Administration: For animal studies, the supplier provides specific formulations. A 2.08 mg/mL suspension can be prepared using 10% DMSO + 90% (20% SBE-β-CD in saline) for oral or intraperitoneal injection [1].

References

Cytotoxicity Assays: Overview and Selection Guide

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity tests determine if a product or compound has toxic effects on living cells by assessing cell death through various methods, including measuring cell number/growth or membrane permeability [1]. The table below summarizes common assays to help select the appropriate method.

Assay Name Primary Measurement Principle / Key Feature Advantages Disadvantages / Interferences
Dye Exclusion (e.g., Trypan Blue) [2] Membrane integrity Live cells exclude the dye; dead cells with compromised membranes take it up. Simple, rapid, low cost. Difficult for large sample numbers; cannot detect cells losing function but still alive [2].
MTT Assay [2] Mitochondrial activity Reduction of MTT to a purple formazan product by mitochondrial enzymes. Widely used, colorimetric. Formazan is insoluble, requiring a solubilization step; background interference can cause overestimation [2].
XTT Assay [2] Mitochondrial activity Reduction of XTT to a water-soluble orange formazan product. No solubilization step required, simple procedure. May require longer incubation times.
Lactate Dehydrogenase (LDH) Assay [1] Membrane integrity Measures LDH enzyme released from damaged cells into the supernatant. Easy to perform, can be used with adherent or suspended cells. Measures membrane damage, not necessarily final cell death; result affected by cell number [1].
Neutral Red Uptake (NRU) Assay [1] Lysosomal activity & viability Viable cells take up and retain the Neutral Red dye in their lysosomes. More sensitive than other cytotoxicity tests. Increased lysosomal activity does not always reflect decreased cell viability [1].
Calcein AM / Ethidium Homodimer-1 (LIVE/DEAD) [3] Esterase activity & membrane integrity Live cells (green; calcein AM), dead cells (red; ethidium homodimer-1). Two-color, dual-parameter, permits easy visualization. Does not survive cell fixation or permeabilization [3].

Troubleshooting Common Cytotoxicity Assay Problems

Here are solutions for frequent issues encountered during cytotoxicity testing.

  • 1. Problem: High Background or False Positives/Negatives

    • Cause: The test compound or its metabolites may directly interfere with the assay's detection method. For example, nanoparticles or colored compounds can interfere with colorimetric readings, and some chemicals can affect the redox reactions in tetrazolium-based assays like MTT [1] [2].
    • Solution: Always run control experiments containing the test compound in the absence of cells to account for background interference. The signal from these controls should be subtracted from the test results [2]. Consider using an assay with a different detection principle (e.g., switch from MTT to LDH).
  • 2. Problem: Inconsistent Results Between Different Assays

    • Cause: Different assays measure different aspects of cell health (e.g., membrane integrity vs. metabolic activity). A compound might affect one cellular function before another, leading to disparate results [2].
    • Solution: Do not rely on a single assay. Use a panel of tests that evaluate different endpoints (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to get a comprehensive view of cytotoxicity [2].
  • 3. Problem: Low Sensitivity or Failure to Detect Known Cytotoxicity

    • Cause: The chosen assay may not be optimal for the cell type or the specific mechanism of action of the compound. The incubation time with the test agent might be too short for the effect to manifest.
    • Solution: Optimize dye concentrations and incubation times for your specific cell type [3]. Ensure the assay is suitable for your experimental goals; for instance, dye exclusion assays are not recommended for monolayer cultures unless cells are trypsinized first [2].

General Workflow for a Cytotoxicity Experiment

The following diagram outlines a standard workflow for conducting and interpreting a cytotoxicity study.

G Start Start Experiment Plan 1. Experimental Design (Select assay, cell line, dosage, exposure time) Start->Plan Culture 2. Cell Culture & Seeding Plan->Culture Treat 3. Compound Treatment (Include positive & negative controls) Culture->Treat Incubate 4. Incubation Treat->Incubate Measure 5. Assay Measurement Incubate->Measure Analyze 6. Data Analysis (e.g., Calculate IC50) Measure->Analyze Interpret 7. Result Interpretation Analyze->Interpret

Investigating a Cytotoxicity Failure

A positive cytotoxicity result requires careful investigation to determine its biological relevance. The following decision tree provides a logical path for this process.

G Failure Cytotoxicity Failure (Positive Result) Review Review Materials & Processes Failure->Review Char Perform Chemical Characterization Failure->Char Assess Conduct Toxicological Risk Assessment Failure->Assess OtherTests Review Other Biocompatibility Tests Failure->OtherTests Decision Determine Clinical Relevance and Overall Risk Review->Decision Identified cytotoxic material (e.g., Polychoroprene) Char->Decision All compounds below toxicological thresholds Assess->Decision Margin of Safety > 10 OtherTests->Decision e.g., Sensitization, Irritation tests pass Safe Risk Acceptable Decision->Safe Data supports safety NotSafe Risk Not Acceptable (Mitigate or Redesign) Decision->NotSafe Data does not support safety

References

agaric acid method development anion exchange extraction

Author: Smolecule Technical Support Team. Date: February 2026

Suggested Extraction Workflow

While a dedicated method for agaric acid is not available, the general principles for extracting organic acids using Strong Anion Exchange (SAX) sorbents are well-established [1]. The workflow below synthesizes these general steps, and you should optimize each stage for your specific sample matrix.

G cluster_0 Key Optimization Points Sample Pretreatment Sample Pretreatment SAX Cartridge Conditioning SAX Cartridge Conditioning Sample Pretreatment->SAX Cartridge Conditioning Sample Loading Sample Loading SAX Cartridge Conditioning->Sample Loading Wash Step Wash Step Sample Loading->Wash Step Elution Step Elution Step Wash Step->Elution Step Sample Analysis Sample Analysis Elution Step->Sample Analysis pH Adjustment pH Adjustment pH Adjustment->Sample Loading Eluent Selection Eluent Selection Eluent Selection->Elution Step Wash Solvent Wash Solvent Wash Solvent->Wash Step

Workflow Steps:

  • Sample Pretreatment: For complex matrices like food items, this is critical. This may involve homogenization and extraction with a suitable solvent like ethanol, as one study suggested for mushroom extraction [2]. You must then ensure the sample is in an aqueous solution and compatible with the subsequent SPE steps.
  • Conditioning: Prepare the SAX sorbent by passing several column volumes of methanol followed by the equilibration solvent (e.g., water or a weak buffer at pH ~7-9).
  • Loading: Adjust your sample's pH to a value above the pKa of this compound to ensure the acid is in its deprotonated, anionic form and will bind strongly to the sorbent. Load the sample slowly.
  • Washing: Use a solvent that will remove weakly bound impurities without displacing your target analyte. Common choices include water, mild buffers, or a mixture of water and a organic solvent like methanol. This step removes neutral molecules and weakly acidic compounds.
  • Elution: Recover the purified this compound by using a solvent that neutralizes its charge. This is typically a volatile buffer (e.g., formic acid or acetic acid in methanol or water) or a solution of a competing ion (e.g., a salt solution). The eluate can be collected and dried down for further analysis.
  • Analysis: Analyze the eluate using your chosen method, such as LC-MS/MS.

Troubleshooting Common Problems

The table below outlines common issues in anion exchange processes and their potential solutions, which can be applied to your method development [3].

Problem Possible Cause Suggested Solution
Low Recovery Sample pH too low (analyte not ionized); elution solvent too weak Ensure loading pH is 1-2 units above analyte pKa; use a stronger eluent (e.g., higher ionic strength, lower pH)
High Background/Impurities Incomplete washing; sample matrix too complex Optimize wash step with a stronger solvent (e.g., 5-20% methanol in water); improve sample pre-treatment/cleanup
Channeling/Inconsistent Flow Resin bed dried out; air bubbles in column; clogged frit Do not let sorbent bed run dry; ensure proper priming and degassing; centrifuge or filter sample to remove particulates
Loss of Sorbent Performance Resin fouling by proteins, lipids, or humics Use pre-filters or perform protein precipitation; clean sorbent with strong solvents according to manufacturer's instructions

Key Method Optimization Parameters

Based on general organic acid analysis, here are the critical parameters you need to experimentally determine for this compound [1]:

  • Sample pH for Loading: This is the most critical parameter. You must determine the pKa of this compound and adjust the sample pH to ensure complete deprotonation.
  • Wash Solvent Composition: Test different ratios of water and methanol (e.g., 95:5, 90:10, 80:20 water:methanol) to find the strongest wash that does not elute your analyte.
  • Elution Solvent: Compare the efficiency of different eluents, such as:
    • Acidic modifiers (e.g., 2% formic acid in methanol)
    • Salt solutions (e.g., 0.1-1M ammonium acetate or formate)
  • Choice of Sorbent: While a quaternary amine (SAX) sorbent is standard, also consider weaker anion exchangers (e.g., DEAE) which may offer different selectivity.

Critical Note on Method Validation

The search results emphasized that for quantitative analysis, especially in complex matrices, proper method validation is essential [1]. Once you have a candidate method, you should establish:

  • Recovery: Spike a known amount of pure this compound into your sample matrix and run it through the entire extraction process to determine what percentage you recover.
  • Linearity: Test a range of concentrations to ensure your method gives a proportional response.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest amount of this compound that can be reliably detected and measured.

References

agaric acid solvent compatibility assay buffer

Author: Smolecule Technical Support Team. Date: February 2026

Agaric Acid: Basic Properties and Solubility

Understanding the fundamental properties of this compound is the first step in planning your experiments.

Property Specification
CAS Number 666-99-9 [1]
Molecular Formula C₂₂H₄₀O₇ [1] [2]
Molecular Weight 416.55 g/mol [1] [2]
Primary Solvent DMSO (300.08 mM / 125 mg/mL) [2]
Other Solvents Water (low solubility), Organic solvents (more soluble) [1]
Storage 4°C, protect from light [2]

Solvent and Buffer Compatibility Guide

Based on its chemical nature, here is a practical guide for using this compound in various solvent systems.

Solvent/Buffer System Compatibility & Suggested Use Key Considerations & Protocols
Organic Solvents Recommended Good solubility in organic solvents [1]. Pre-dissolve in DMSO before adding to aqueous buffers.
Aqueous Buffers Conditionally Compatible Likely low direct solubility [1]. Prepare a stock solution in DMSO first, then dilute into the aqueous buffer.
HPLC Mobile Phases Compatible with specific buffers Use volatile buffers for LC-MS (ammonium acetate/formate) [3]. Ensure final DMSO concentration is compatible with the HPLC system.
Reducing Environments Likely Compatible This compound induces mitochondrial permeability transition, which can be affected by the redox state [2]. Verify assay functionality.

General Protocol for Preparing this compound Working Solutions

This standard protocol can be adapted for most assay buffers.

  • Preparation of Stock Solution

    • Gently warm the this compound vial to room temperature before opening.
    • Calculate the volume of DMSO needed to achieve your desired stock concentration (e.g., 10-100 mM).
    • Add the appropriate volume of DMSO directly to the vial to reconstitute the solid. Vortex or sonicate briefly to ensure complete dissolution.
  • Preparation of Working Solution

    • Dilute the stock solution into your chosen pre-warmed assay buffer. The dilution factor will depend on your final experimental concentration.
    • Critical Note: When adding the DMSO stock to an aqueous buffer, it is common for the solution to appear temporarily cloudy. Gentle mixing should yield a clear solution. If precipitation persists, the compound may be beyond its solubility limit in that buffer, and further dilution is required.
  • Controls

    • Always include a vehicle control containing the same final concentration of DMSO used in your treated samples to rule out solvent effects.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter.

  • Problem: Precipitation in aqueous buffer.

    • Solution: Ensure you are preparing the solution via the serial dilution method described above. The final concentration of DMSO can be increased up to 1-2% (v/v) in most assays to help maintain solubility, but a vehicle control is essential. Alternatively, reduce the final concentration of this compound.
  • Problem: Inconsistent activity or results in biological assays.

    • Solution: this compound is a known inhibitor of adenine nucleotide translocase (ANT) and can induce mitochondrial permeability transition [2]. Be aware that its biological effects are complex and can be influenced by the cellular metabolic state. Ensure your solvent controls are properly matched.
  • Problem: High background or interference in spectroscopic assays.

    • Solution: Run a blank of your working solution (compound in buffer) against a buffer-only blank to check for absorbance or fluorescence in your detection range. The compound itself may have intrinsic optical properties that need to be accounted for.

Experimental Workflow for Buffer Compatibility

The diagram below outlines a logical workflow for testing this compound in a new buffer system.

Start Start: New Buffer System Stock Prepare DMSO Stock Solution Start->Stock Dilute Dilute Stock into Buffer Stock->Dilute Check Check for Precipitation Dilute->Check Proceed Proceed with Assay Check->Proceed Clear Solution Troubleshoot Troubleshoot: See FAQ Check->Troubleshoot Cloudy/Precipitate

Frequently Asked Questions (FAQs)

Q1: What is the highest concentration of this compound I can achieve in a standard PBS buffer? It is difficult to give a universal value, as solubility depends on factors like buffer ionic strength, pH, and final DMSO concentration. It is best to perform a solubility curve by serially diluting your DMSO stock into PBS and observing the point of precipitation.

Q2: Can I use this compound in cell culture experiments? Yes. The standard protocol is to prepare a DMSO stock and then dilute it directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.

Q3: The search results mention this compound inhibits bacterial biofilm formation. What solvent should I use for microbiology assays? The same principles apply. DMSO is the solvent of choice. Prepare a concentrated stock in DMSO and then dilute it into the bacterial growth medium (e.g., LB, Mueller-Hinton broth). Ensure the final DMSO concentration does not inhibit the growth of your bacterial strain.

References

Agaric Acid: Biofilm Inhibition & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core bioactivity and known handling information for agaric acid.

Property Description / Value Relevant Context
Primary Bioactivity Biofilm inhibitor (preventive) Does not affect planktonic growth; targets early adhesion [1].
Effective Concentration >100 μM (significant inhibition); 99.9% inhibition at 800 μM [1]. Tested on Salmonella Typhimurium.
MIC (Bactericidal) 8 mM [1]. Confirms biofilm inhibition is not due to killing planktonic cells.
Proposed Mechanism Downregulates flagellar motility genes (e.g., fliA, motA), abrogating swimming motility [1]. Motility is crucial for initial surface attachment.
Spectrum of Activity Also inhibits biofilm formation in Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus [1]. E. coli TG1 was more sensitive, showing inhibition at 12.5 μM [1].
Recommended Storage -20°C [1]. From manufacturer's instructions cited in a 2020 research article [1].

Experimental Protocols for Biofilm Analysis

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for stability testing.

Protocol 1: Screening for Biofilm Inhibition using the Calgary Biofilm Device

This crystal violet-based assay measures total attached biomass [1].

  • Inoculate & Grow Biofilm:

    • Dilute an overnight culture of the bacterium (e.g., Salmonella Typhimurium) to approximately 1 × 10⁶ CFU/mL in a suitable growth medium.
    • Add this compound to the desired test concentrations (e.g., 12.5 μM to 800 μM) into the wells of a 96-well plate. A solvent-only control is essential.
    • Inoculate each well with 150 μL of the diluted bacterial culture.
    • Place the lid of the Calgary Biofilm Device (CBD) onto the plate and incub it for 48 hours under static conditions at the organism's optimal growth temperature (e.g., 37°C for Salmonella).
  • Stain with Crystal Violet:

    • After incubation, carefully remove the CBD lid, which has pegs where biofilms form.
    • Gently rinse the peg lid by dipping it in a water bath to remove non-adherent cells.
    • Air-dry the peg lid completely.
    • Transfer the peg lid to a new 96-well plate containing 150 μL of a 0.1% (w/v) crystal violet solution in each well. Stain for 15 minutes at room temperature.
  • Destain and Measure:

    • Remove the peg lid and rinse it thoroughly with water until the rinsate is clear.
    • Place the peg lid in another new plate containing 150 μL of 95% ethanol (or 30% acetic acid) per well to destain for 10-15 minutes.
    • Transfer 125 μL of the destaining solution from each well to a fresh plate.
    • Measure the absorbance at 550 nm (or 595 nm) using a microplate reader. The absorbance value correlates with the amount of biofilm biomass.
Protocol 2: Assessing Impact on Motility via Soft Agar Swimming Assay

This assay confirms the phenotypic effect of this compound on flagellar-driven motility [1].

  • Prepare Soft Agar Plates:

    • Prepare a low-percentage agar growth medium (e.g., 0.3% agar in LB broth).
    • Add this compound to the desired final concentration (e.g., 100 μM) to the molten agar after it has cooled to about 55°C. Pour into Petri dishes. Prepare control plates without this compound.
  • Inoculate and Incubate:

    • Using a sterile tip, stab-inoculate bacteria 1-2 times from a fresh colony into the center of the soft agar plate, ensuring the stab does not reach the bottom of the plate.
    • Incubate the plates upright for 16-24 hours at the organism's optimal temperature (e.g., 37°C).
  • Analyze Results:

    • Measure the diameter of the halo of bacterial migration from the inoculation point. A complete absence of a halo in the treated sample indicates a complete abrogation of swimming motility, as was observed with this compound [1].

FAQs & Troubleshooting

Q1: At what concentration does this compound effectively inhibit Salmonella biofilm, and is this effect bactericidal? A: this compound significantly prevents Salmonella biofilm formation at concentrations above 100 μM, with up to 99.9% inhibition achieved at 800 μM. This effect is not bactericidal, as planktonic growth is not inhibited at these concentrations. The minimal inhibitory concentration (MIC) is much higher, at 8 mM [1].

Q2: What is the proposed mechanism of action for this compound's biofilm inhibition? A: The primary mechanism involves the inhibition of flagellar motility. A promoter fusion library screen revealed that this compound downregulates key flagellar genes, including the sigma factor fliA and the motor protein gene motA. This leads to a complete loss of swimming motility, which is essential for the initial surface attachment of bacteria during biofilm formation [1].

Q3: How should I store my this compound reagent? A: Based on the manufacturer's instructions cited in a primary research article, this compound should be stored at -20°C [1]. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Designing a Stability Study for this compound

Since a dedicated shelf-life study for this compound is not available, you can design one by applying established stability study principles [2] and methodologies used for other bioactive compounds [3] [4].

The diagram below outlines a systematic workflow for conducting a stability study on this compound.

cluster_prep Phase 1: Study Design cluster_storage Phase 2: Stress Storage cluster_analysis Phase 3: Sampling & Analysis cluster_kinetics Phase 4: Data Modeling Start Start A Define Stability-Indicating Metrics (SIMs) Start->A B Formulate Test Samples (Stock Solution) A->B C Define Storage Conditions & Time Points B->C D Apply Stress Conditions: - Temperature (e.g., -20°C, 4°C, 25°C) - Light (Dark vs. Light) - Time (e.g., 0, 30, 90, 180 days) C->D E Withdraw Samples at Defined Intervals D->E F Analyze SIMs: - Chemical Purity (HPLC) - Biofilm Inhibitory Potency - Physical Appearance E->F G Determine Degradation Rate Constant (k) F->G H Calculate Half-Life (t₁/₂) & Shelf Life (t₉₀) G->H Results Establish Recommended Storage Conditions & Shelf Life H->Results

Key Parameters to Test in Your Stability Study:

  • Stability-Indicating Metrics:
    • Chemical Purity: Use HPLC to track the degradation of the this compound peak and the appearance of new peaks over time [2].
    • Bioactive Potency: Regularly perform the biofilm inhibition assay (Protocol 1) to monitor any loss of efficacy [3].
  • Storage Conditions to Test:
    • Temperature: Test a range, for example, -20°C (recommended), 4°C (refrigeration), and 25°C (room temperature) [3] [5] [4].
    • Light: Store identical samples in both dark and light conditions to assess photosensitivity [3] [4].
  • Data Analysis:
    • Fit the degradation data (e.g., loss of potency or chemical purity) to kinetic models (e.g., zero-order or first-order) [2].
    • Calculate the half-life (t₁/₂) and the time for 10% degradation (t₉₀), which is often used to predict shelf life [3] [2].

References

agaric acid vs other biofilm inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Biofilm Inhibitors

Compound / Agent Target Organism(s) Reported Efficacy (Concentration) Key Mechanism of Action Citation
Agartic Acid Salmonella Typhimurium, E. coli, P. aeruginosa, S. aureus >99% biofilm inhibition (800 µM); significant reduction from 100 µM [1] Inhibits flagellar motility; downregulates motA and other flagellar genes; anti-virulence strategy without growth inhibition [1]
Telithromycin Staphylococcus aureus (UAMS-1, LAC) Significant inhibition at 0.12 µM; comparable to sarA mutant at 0.49 µM [2] Not fully specified in the context of biofilm inhibition; likely related to its protein synthesis inhibition [2]
Celastrol Staphylococcus aureus (ATCC 6538) Significant inhibition at 3.91 µM; comparable to sarA mutant at 7.82 µM [2] Not specified in the provided context [2]
Aloe-emodin Staphylococcus aureus (ATCC 29213) Significant inhibition at 3.91 µM; comparable to sarA mutant at ≥62.5 µM [2] Not specified in the provided context [2]
Dispersin B Broad-spectrum (Gram-positive & Gram-negative pathogens) Inhibits formation, detaches established biofilms, increases susceptibility to antimicrobials [3] Glycoside hydrolase; degrades poly-N-acetylglucosamine (PNAG) in the biofilm matrix [3]
Cellulase Pseudomonas aeruginosa Concentration-dependent reduction in biomass and CFU; enhanced efficacy at pH 5 [3] Degrades exopolysaccharides (EPS) of the biofilm matrix [3]
Hamamelitannin (QS Inhibitor) Staphylococcus aureus In combination with antibiotics, led to ≥90% biofilm eradication [4] Quorum Sensing Inhibitor (QSI); potentiates antibiotic efficacy [4]

Experimental Protocols for Key Findings

For reproducibility, here are the core methodologies used in the cited studies.

1. Agaric Acid Biofilm Inhibition Assay [1]

  • Biofilm Cultivation: Salmonella Typhimurium biofilms were grown in Calgary biofilm devices or on the bottom of glass Petri dishes.
  • Treatment: this compound was applied preventively (during biofilm formation) at concentrations ranging from 12.5 µM to 800 µM.
  • Quantification:
    • Total Biomass: Measured using the crystal violet staining method.
    • Viable Cell Count: Determined by enumerating colony-forming units (CFUs) after disrupting the biofilm.
    • Planktonic Growth: Optical density was measured to confirm the compound was not bactericidal.
  • Mechanism Investigation:
    • Gene Expression: A GFP-promoter fusion library of 130 biofilm-related genes was screened using time-lapse fluorescence measurement.
    • Motility Phenotype: A soft agar swimming assay was performed to confirm the abrogation of motility.

2. Standardized S. aureus Biofilm Inhibitor Comparison [2]

  • Biofilm Cultivation: The methicillin-susceptible S. aureus strain UAMS-1 was used in a microtiter plate assay designed to maximize biofilm formation. Plates were pre-coated with human plasma, and media (Tryptic Soy Broth) was supplemented with salt and glucose.
  • Treatment & Quantification: 19 reported inhibitors were tested across a concentration range (250 µM to 0.015 µM). Biofilm formation was quantified, and efficacy for each compound was compared to a UAMS-1 sarA mutant, which serves as a control for clinically relevant biofilm inhibition.

3. Enzymatic Biofilm Disruption (e.g., Cellulase) [3]

  • Biofilm Cultivation: P. aeruginosa biofilm was cultivated on glass slides in a parallel flow chamber for four days, with glucose as a nutrient source.
  • Treatment: Biofilms were treated with cellulase at various concentrations (9.4 - 75.2 U/mL) and different pH levels.
  • Quantification:
    • Biomass/CFU: Measured as areal density and colony-forming units.
    • EPS Degradation: Treated exopolysaccharides were analyzed by size exclusion chromatography and monitored for an increase in reducing sugars to confirm degradation.

Mechanisms of Action and Strategic Pathways

The following diagram synthesizes the primary mechanisms by which the discussed inhibitors target biofilm formation, highlighting this compound's unique position.

biofilm_inhibition cluster_1 Inhibition Strategies Start Biofilm Formation Process Adhesion Initial Adhesion & Motility Start->Adhesion EPS EPS Matrix Degradation Start->EPS QS Quorum Sensing (QS) Start->QS AgaricAcid Agartic Acid • Inhibits flagellar gene expression (e.g., motA) • Abrogates swimming motility Adhesion->AgaricAcid  Targets Enzymes Enzymes (Dispersin B, Cellulase) • Hydrolyzes matrix polysaccharides (e.g., PNAG) • Disrupts structural integrity EPS->Enzymes  Targets QSInhibitors QS Inhibitors (e.g., Hamamelitannin) • Interferes with cell-cell communication • Potentiates antibiotics QS->QSInhibitors  Targets Other Other Small Molecules (e.g., Telithromycin, Celastrol) Mechanism Mechanism often distinct from growth inhibition Other->Mechanism

Key Research Implications

  • Agartic Acid's Strategic Advantage: Its anti-virulence mechanism, targeting motility without imposing a bactericidal selective pressure, presents a promising strategy to combat biofilm-related infections without directly promoting antibiotic resistance [1].
  • Combination Therapy Potential: The success of Hamamelitannin in potentiating antibiotics underscores the therapeutic potential of combining biofilm dispersal agents (like this compound or enzymes) with conventional antimicrobials to achieve synergistic eradication [4].
  • Criticality of Standardized Models: The comparative study on S. aureus inhibitors highlights that efficacy is highly dependent on the assay conditions [2]. Therefore, a direct, head-to-head comparison of this compound and other inhibitors using the same standardized, clinically relevant biofilm model is a crucial next step for the field.

References

agaric acid biofilm reduction vs disinfectant sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Agaric Acid: Biofilm Inhibition & Mechanism

This compound, identified as a promising anti-virulence compound, demonstrates a potent ability to prevent biofilm formation in several key pathogens without inhibiting planktonic growth. The table below summarizes its efficacy and primary mechanism as reported in recent literature.

Parameter Details and Quantitative Data
Effective Concentrations >100 μM (significant inhibition); 800 μM (99.9% inhibition) [1]

| Spectrum of Activity | • Salmonella Typhimurium: Primary subject of study, 99.9% biofilm inhibition at 800 μM [1]Escherichia coli: More sensitive than Salmonella; significant inhibition at 12.5 μM [1]Pseudomonas aeruginosa: Biofilm formation reduced [1]Staphylococcus aureus: Biofilm formation reduced [1] | | Primary Mechanism of Action | Inhibition of flagellar motility via downregulation of key genes (e.g., fliA, motA), preventing initial surface attachment. Not bactericidal (MIC = 8 mM) [1] | | Key Mechanistic Evidence | • Promoter Fusion Library Screening: Downregulation of fliA (flagellar sigma factor) and motA (motor protein) [1]Motility Assay: Complete abrogation of swimming motility in soft agar [1]Genetic Support: ΔmotA mutant showed biofilm inhibition similar to this compound treatment, and this compound did not further reduce biofilm in this mutant [1] |

This mechanism can be visualized in the following pathway diagram:

G AA This compound FlhDC flhDC Master Regulator AA->FlhDC ↑ Transcription FliA fliA Sigma Factor AA->FliA ↓ Transcription FlgM flgM Anti-sigma Factor AA->FlgM ↓ Transcription FlhDC->FliA FliA->FlgM Induces (Feedback) MotA motA Motor Protein FliA->MotA ↓ Transcription FlgM->FliA Inhibits Motility Swimming Motility MotA->Motility Flagella Flagellar Assembly Flagella->Motility Adhesion Initial Surface Adhesion Motility->Adhesion Biofilm Biofilm Formation Adhesion->Biofilm

Enhanced Disinfectant Sensitivity Post-Treatment

The primary practical value of this compound lies in its ability to render residual surface-attached cells more susceptible to common antimicrobial agents. The experimental data supporting this is summarized below.

Disinfectant/Antibiotic Experimental Findings Experimental Model & Protocol

| Hydrogen Peroxide (H₂O₂) | Biofilms pre-treated with this compound showed significantly increased susceptibility to 0.25% H₂O₂ [1]. | • Biofilm Growth: 48-hour biofilm formed in presence/absence of this compound [1]. • Treatment: Biofilms exposed to 0.25% H₂O₂ [1]. • Analysis: Viable cell counts post-treatment to assess killing efficacy [1]. | | Ciprofloxacin | A further increase in effect was observed with 1 μM ciprofloxacin, though it was not statistically significant in the study [1]. | • Biofilm Growth: 48-hour biofilm formed in presence/absence of this compound [1]. • Treatment: Biofilms exposed to 1 μM ciprofloxacin [1]. • Analysis: Viable cell counts post-treatment [1]. |

G Step1 1. Grow Biofilm ± this compound Step2 2. Apply Disinfectant (e.g., H₂O₂) Step1->Step2 Step3 3. Assess Viability (CFU Count) Step2->Step3 Result Outcome: Significant Increase in Disinfectant Efficacy Step3->Result

Standard Experimental Protocols for Validation

To validate and compare these findings, researchers can employ several standard laboratory methods. The table below details key protocols relevant to assessing anti-biofilm and disinfectant efficacy.

Method Primary Application Detailed Protocol Summary

| Crystal Violet (CV) Staining | Quantifying total adhered biofilm biomass [1] [2]. | 1. Grow biofilm in microtiter plate [1]. 2. Remove planktonic cells, rinse [1]. 3. Stain with 0.1% CV for 20 min [2]. 4. Rinse, solubilize in 33% acetic acid [2]. 5. Measure OD₅₇₀ [1]. Data is often normalized to growth (OD₆₃₀) as Specific Biofilm Formation (SBF) [2]. | | Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) | Determining the lowest concentration of an agent that kills planktonic (MIC) [1] or biofilm (MBC) cells [3]. | Planktonic MIC [1] [2]: Use microbroth dilution in 96-well plates; MIC is the lowest concentration with no visible growth after 24h. Planktonic MBC [3]: Transfer liquid from MIC wells showing no growth to fresh medium; MBC is the lowest concentration yielding no growth after incubation. | | Biofilm Eradication Concentration (BEC) | Determining the minimum concentration needed to eradicate a mature biofilm [3]. | 1. Form a mature biofilm (e.g., 6 days) [3]. 2. Expose to biocide dilution series. 3. Assess viability (e.g., ATP measurement, CFU counts). BEC is the lowest concentration achieving a pre-defined log reduction (e.g., 99.9%) [3]. | | Swimming Motility Assay | Phenotypically confirming the effect of agents on flagella-mediated motility [1]. | 1. Inoculate bacteria in the center of a soft agar plate (0.3% agar) [1]. 2. Incubate. Motile cells will migrate, forming a diffuse "halo." 3. Measure the diameter of migration; inhibition is seen as a absent or reduced halo [1]. |

Research Context and Alternative Strategies

Placing this compound within the broader research landscape can help identify its unique advantages and potential applications.

  • Advantage of Anti-Virulence Strategy: Unlike traditional biocides that aim to kill bacteria (exerting strong selective pressure for resistance), this compound uses an anti-virulence strategy by inhibiting biofilm formation via motility [1]. This approach may reduce selective pressure for resistance while effectively mitigating persistent infections.
  • Synergy with Disinfectants: The data shows that this compound's role is preventative and sensitizing. It is not a standalone disinfectant but a potential co-treatment that makes conventional disinfectants like hydrogen peroxide more effective against surface contaminants [1].
  • Alternative and Complementary Approaches: Recent research explores other innovative strategies:
    • Competition Quenching: Inhibiting stress responses (e.g., RpoS) activated by inter-bacterial competition, which can lower antibiotic tolerance in polymicrobial biofilms [4].
    • Short-Chain Fatty Acids (SCFAs): Propionate and butyrate inhibit Salmonella biofilm formation and virulence traits in both lab media and food models [2].
    • Adjuvant Enhancement: Combining conventional disinfectants with "adjuvants" like hydrogen peroxide, alcohols, or 4-hexylresorcinol can mechanically disrupt the biofilm matrix or suppress microbial metabolism, boosting disinfectant efficacy by 3-6 logs [5].

References

agaric acid mitochondrial effect validation different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mitochondrial Effects of Agaric Acid

The table below summarizes the key experimental findings on this compound, all derived from studies on rat renal cortical mitochondria [1] [2].

Effect / Parameter Measured Observed Change Reported Concentration
Calcium Ion (Ca²⁺) Release Promoted efflux of accumulated Ca²⁺ 2.5 - 20 μM [2]
Transmembrane Potential (ΔΨm) Collapse 2.5 - 20 μM [2]
Mitochondrial Swelling Induced 2.5 - 20 μM [2]
Adenine Nucleotide Translocase (ANT) Inhibited; blocked binding of eosin-5-maleimide to ANT Not specified (in binding assay) [1]
Citrate Transport Inhibited Not specified [2]

Experimental Protocol for Key Findings

The mechanistic data summarized above were obtained using isolated mitochondria through the following general methodology [1] [2]:

  • Mitochondria Isolation: Mitochondria are isolated from rat renal cortex via tissue homogenization and differential centrifugation in a sucrose-based buffer (e.g., SHE+ buffer) to maintain structural integrity.
  • Calcium Efflux Assay: Mitochondria are loaded with Ca²⁺, and Ca²⁺-sensitive dyes or electrodes measure the efflux rate upon this compound application.
  • Membrane Potential (ΔΨm) Assessment: Fluorescent dyes like TMRM are used; a decrease in fluorescence signal upon this compound treatment indicates depolarization.
  • Swelling Measurement: A decrease in light scattering of the mitochondrial suspension, measured spectrophotometrically, indicates mitochondrial swelling.
  • ANT Interaction Study: The binding of this compound to ANT is inferred from its ability to displace specific ANT ligands like eosin-5-maleimide.

Mechanism of Action Visualized

The following diagram illustrates the documented molecular mechanism of this compound, integrating the findings from the studies on rat kidney mitochondria [1] [2].

G AA This compound ANT Adenine Nucleotide Translocase (ANT) AA->ANT Binds to PTP Mitochondrial Permeability Transition Pore (mPTP) ANT->PTP Induces opening of Ca Ca²⁺ Release PTP->Ca DPs ΔΨm Collapse & Swelling PTP->DPs

Research Gaps and Future Directions

The major gap in current research is the lack of comparative studies across different cell lines. Future work should focus on:

  • Expanding Cell Type Analysis: Prioritize testing in other primary cells (e.g., hepatic, neuronal) and cancer cell lines to evaluate tissue-specific and disease-specific effects.
  • Functional Metabolic Profiling: Use tools like Seahorse Analyzers to measure how this compound affects key parameters like Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells [3].
  • Advanced Structural Imaging: Employ techniques like transmission electron microscopy (TEM) and super-resolution microscopy to visualize this compound-induced changes in mitochondrial structure, such as cristae breakdown [3].

References

agaric acid motA deletion mutant comparison biofilm formation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Workflow

Start Start: Investigate Agaric Acid (agA) Comp Treat Wild-Type S. Typhimurium with agA Start->Comp Mutant Use ΔmotA Mutant (Non-motile) Start->Mutant Obs1 Observation Comp->Obs1 Obs2 Observation Mutant->Obs2 Result1 • Biofilm formation inhibited • Swimming motility abrogated Obs1->Result1 Result2 • Biofilm formation inhibited (to similar extent as agA treatment) Obs2->Result2 Test Key Test: Add agA to ΔmotA mutant Result1->Test Result2->Test FinalObs Final Observation Test->FinalObs Conclusion Conclusion: No additional biofilm reduction FinalObs->Conclusion

Experimental Context and Key Findings:

  • Primary Assay: Biofilm formation was quantitatively measured using crystal violet staining, which assesses the total attached biomass [1] [2].
  • Key Result: The study found that "deletion of motA inhibited biofilm formation to a similar extent as this compound" [1].
  • Crucial Genetic Evidence: Importantly, when this compound was added to the ΔmotA mutant, it did not cause a further reduction in biofilm formation [1]. This indicates that motA is essential for this compound's inhibitory effect, placing it in the same functional pathway.

Detailed Experimental Methodology

For researchers seeking to replicate or understand the experimental details, here is a summary of the core protocols implied or used in the study [1].

Experimental Aspect Protocol Description

| Biofilm Quantification | Method: Crystal Violet (CV) Staining in a Calgary biofilm device or microtiter plates [1] [2]. Procedure: Grow biofilms, rinse off non-adherent cells, stain with CV, solubilize stain with ethanol or acetic acid, and measure optical density (OD) [2]. | | Motility Assay | Method: Soft Agar Swimming Assay [1]. Procedure: Inoculate bacteria in the center of a semi-solid agar plate. Motile cells migrate outward, forming a halo. The diameter of the halo is measured after incubation. | | Genetic Analysis | Method: Use of a defined motA deletion mutant. The mutant's non-motile phenotype was confirmed via the soft agar assay, and its biofilm-forming capability was compared to the wild-type strain [1]. |

Interpretation for Research and Development

The data suggests that this compound functions as an anti-virulence agent by inhibiting motility without killing the bacteria [1]. This is a distinct strategy from traditional biocides. The finding that this compound has broad-spectrum biofilm-inhibitory activity against other pathogens like Pseudomonas aeruginosa and Staphylococcus aureus [1] makes the MotA pathway and similar motility targets attractive for developing novel anti-biofilm strategies.

References

agaric acid hydrogen peroxide synergistic effect validation

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Hydrogen Peroxide-Acid Synergy

The general concept of synergistic disinfection between hydrogen peroxide and acids is well-supported in scientific literature. The table below summarizes key findings from the search results.

Acid Type Combination Partner Observed Synergistic Effect Key Findings / Application Context
Formic Acid [1] [2] Hydrogen Peroxide Synergistic against all six bacterial strains tested; effect persisted in the presence of organic interfering substances. Promising broad-spectrum disinfectant for the food industry.
Acetic Acid [3] Hydrogen Peroxide & Peracetic Acid Superior disinfection (AAHPA formulation). The combination showed significantly higher log reduction against A. niger, E. coli, and S. aureus on various surfaces. Formulation effective for surface disinfection in healthcare and industry.
Seventeen Mineral & Organic Acids [1] [2] Hydrogen Peroxide Thirty-two synergistic combinations were identified in distilled water; twenty-five remained synergistic with interfering substances. Rapid screening method revealed high potential for multiple acid-peroxide combinations.
Iodine [4] Hydrogen Peroxide Synergistic or additive effects against all 19 prokaryotic and eukaryotic species tested. The mixture was cidal for some species where individual components were static. Enhanced antimicrobial efficacy for disinfection and antisepsis.

Experimental Protocols for Synergy Validation

To objectively compare your product's performance, you can adopt and adapt the following well-established methodologies from the search results. These protocols are standard for evaluating combined antimicrobial effects.

Checkerboard Titration Method

This microdilution technique is ideal for high-throughput screening of multiple concentration combinations [1] [2].

  • Core Principle: A 96-well microplate is used to test two agents (e.g., agaric acid and hydrogen peroxide) in a series of concentrations that cross each other, creating a matrix of all possible combinations [1] [2].
  • Procedure:
    • Prepare Stock Solutions: Make serial dilutions of this compound along the rows of the microplate and hydrogen peroxide along the columns.
    • Inoculate: Add a standardized suspension of the test microorganism to each well.
    • Incubate: Incubate the microplate under appropriate conditions for a specified time (e.g., 5 minutes at 20°C is common for disinfectant testing) [1] [2].
    • Determine MIC: Identify the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that prevents visible growth.
  • Data Analysis - Fractional Inhibitory Concentration (FIC) Index: The nature of the interaction is determined by calculating the FIC index [4].
    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
    • FIC Index (FICs) = FIC-A + FIC-B
    • Interpretation:
      • Synergism: FICs ≤ 0.5 [4]
      • Additive: 0.5 < FICs ≤ 1 [4]
      • Indifferent: 1 < FICs ≤ 4
      • Antagonistic: FICs > 4
Time-Kill Assay

This method assesses the bactericidal (killing) activity of the combination over time [4].

  • Procedure:
    • Prepare Cultures: Expose a bacterial suspension to four conditions: 1) this compound at its MIC, 2) hydrogen peroxide at its MIC, 3) the combination of both, and 4) a negative control (no agent).
    • Sample Over Time: Take samples from each mixture at set time intervals (e.g., 0, 5, 10, 30, 60 minutes).
    • Neutralize & Quantify: Immediately neutralize the disinfectant in the sample (e.g., with sodium thiosulfate) [3] and then determine the number of viable cells, typically by serial dilution and plating for a Colony Forming Unit (CFU) count [5] [4].
  • Data Analysis: A reduction in CFU/mL by ≥2 log₁₀ (99%) from the combination at a specific time point, compared to the most effective single agent, is considered a synergistic bactericidal effect.

How to Structure Your Comparison Guide

For your publication, you can present the data clearly with the following elements:

  • Summary Table of FIC Index Results: A table comparing the FIC index for your product (this compound + H₂O₂) against alternative acids combined with H₂O₂ for a panel of relevant microorganisms.
  • Time-Kill Kinetic Curves: A line graph plotting log CFU/mL over time for the control, each agent alone, and the combination, clearly demonstrating the enhanced killing rate of the synergistic pair.
  • Experimental Workflow Diagram: The following diagram illustrates the logical flow of the validation experiments described above.

Start Start: Validate this compound & H₂O₂ Synergy Method1 Checkerboard Titration Method Start->Method1 Method2 Time-Kill Assay Start->Method2 Data1 Calculate FIC Index Method1->Data1 Interp1 Interpret Interaction (Synergistic, Additive, etc.) Data1->Interp1 Result Objective Performance Comparison Interp1->Result Data2 Plot Log CFU over Time Method2->Data2 Interp2 Assess ≥2 log₁₀ CFU Reduction for Synergistic Kill Data2->Interp2 Interp2->Result

  • Leverage the Documented Principle: You can confidently position your research within the context of known peroxide-acid synergies [1] [3] [4].
  • Apply Standardized Protocols: Use the Checkerboard and Time-Kill methods to generate quantitative, comparable data for your guides [1] [4].
  • Quantify the Effect: Employ the FIC index and log reduction metrics to objectively demonstrate superior performance against competitor alternatives [4].

References

agaric acid biofilm inhibition vs planktonic growth specific

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Agaric acid specifically disrupts the early stage of biofilm formation by interfering with bacterial motility. The following diagram illustrates this targeted mechanism.

AA This compound Treatment Motility Downregulation of Flagellar Motility Genes AA->Motility Planktonic No Effect on Planktonic Growth AA->Planktonic Adhesion Impaired Initial Attachment & Surface Colonization Motility->Adhesion Biofilm Inhibition of Biofilm Formation Adhesion->Biofilm

Agari c acid functions as an anti-virulence compound [1] [2]. It does not kill bacteria but makes them less pathogenic by disabling their ability to form structured communities, offering a potential strategy to reduce selective pressure for outright resistance.

Comparative Experimental Data

The quantitative efficacy of this compound against various bacterial species is summarized in the table below.

Bacterial Species Biofilm Inhibition Reported Key Metric / Assay Notes
Salmonella Typhimurium Yes [1] [2] Significant reduction in biofilm biomass [1]. Primary model organism; motility completely abrogated [1] [2].
Pseudomonas aeruginosa Yes [1] [2] Reduction in biofilm formation [1]. Confirmed in multi-species testing [1].
Staphylococcus aureus Yes [1] [2] Reduction in biofilm formation [1]. Confirmed in multi-species testing [1].
Escherichia coli Yes [1] [2] Reduction in biofilm formation [1]. Confirmed in multi-species testing [1].

Key Experimental Protocols

The primary evidence for this compound's effects comes from a standard workflow involving preventative treatment and phenotypic analysis.

Start Bacterial Culture (Planktonic) Treat Preventative Treatment with This compound Start->Treat Assay1 Phenotypic Assays Treat->Assay1 Assay2 Gene Expression Analysis Treat->Assay2 Result1 Biofilm Biomass Measurement (Crystal Violet Staining) Assay1->Result1 Result2 Motility Assay (Swimming Agar) Assay1->Result2 Result3 Transcriptional Profiling (GFP-Promoter Library) Assay2->Result3

Key methodological details for the assays in the workflow include:

  • Biofilm Assay: Typically, biofilms are grown in static conditions for 24-48 hours in the presence of a sub-inhibitory concentration of this compound, followed by crystal violet staining to quantify total biomass [1].
  • Motility Assay: Swimming motility is tested on soft agar plates containing this compound. The complete abrogation of motility rings is a key observation [1] [2].
  • Gene Expression Analysis: A GFP-promoter fusion library of biofilm-related genes is used to identify downregulation of flagellar motility genes [1] [2].

Research Implications

This compound presents a compelling profile for several reasons:

  • Targeting Early Colonization: Its motility-based mechanism is effective during the vulnerable, reversible adhesion phase of biofilm development [3].
  • Potential for Combination Therapy: By weakening the biofilm structure, it can synergize with conventional disinfectants like hydrogen peroxide, potentially lowering required biocide concentrations [1].
  • Anti-virulence Strategy: Its specific action against a virulence trait (biofilm formation) without exerting lethal pressure could be a evolutionarily robust strategy to combat resistance [4].

For further research, you might find it useful to compare this compound with other anti-biofilm strategies, such as the EPS-inhibition approach discussed in [4] or the quorum-sensing inhibition mentioned in [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

416.27740361 Da

Monoisotopic Mass

416.27740361 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XE342S7L6

Other CAS

666-99-9

Wikipedia

Agaric_acid

Dates

Last modified: 08-15-2023
1. García N, Zazueta C, Pavón N, Chávez E. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005 Aug;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. PMID: 16050990.

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

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